Ethyl (S)-nipecotate L-tartrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-QXJKSQRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167392-57-6, 83602-38-4 | |
| Record name | Ethyl (R)-Nipecotate L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (S)-Nipecotate D-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl (S)-nipecotate L-tartrate
This guide provides a comprehensive technical overview of Ethyl (S)-nipecotate L-tartrate, a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and critical applications of this compound, grounding theoretical knowledge in practical, field-proven insights.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is the L-tartaric acid salt of the (S)-enantiomer of ethyl piperidine-3-carboxylate. The piperidine ring is a prevalent scaffold in numerous centrally active pharmaceuticals, and the specific (S)-stereochemistry at the C3 position is often crucial for desired biological activity. The formation of the tartrate salt provides a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which is typically an oil.[1][2]
The primary significance of this compound lies in its role as a chiral intermediate. Many biological targets, such as receptors and enzymes, are stereoselective, meaning only one enantiomer of a drug molecule will elicit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, access to enantiomerically pure starting materials like Ethyl (S)-nipecotate is fundamental to the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).[3][4]
Chemical Structure
The structure consists of an ionic bond between the protonated (S)-ethyl nipecotate cation and the L-tartrate dianion.
Caption: Fig. 1: Structure of this compound
Chemical and Physical Data
The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid; ethyl (3S)-piperidine-3-carboxylate | N/A |
| Synonyms | (S)-Nipecotic Acid Ethyl Ester L-Tartrate | [5] |
| CAS Number | 83602-38-4 | [1][5] |
| Molecular Formula | C₁₂H₂₁NO₈ | [5] |
| Molecular Weight | 307.30 g/mol | [5] |
| Appearance | White crystalline solid or powder | [5] |
| Melting Point | 156 °C | [5] |
| Optical Rotation | [α]²⁰/D: -10.3° (c=5, H₂O) | [5] |
| Solubility | Soluble in water. The free base is soluble in organic solvents (DCM, Ethanol, DMSO). | [1][5] |
| InChI Key | HHPGQKZOPPDLNH-SUGARFKASA-N | N/A |
| SMILES | CCOC(=O)[C@H]1CCCNC1.OC(=O)O">C@HC(=O)O | N/A |
Note on CAS Number: While CAS 83602-38-4 is assigned to the L-tartrate salt by some suppliers[5], others may associate it with the D-tartrate salt[6]. It is critical for researchers to verify the specific diastereomer from the supplier's certificate of analysis.
Section 2: Synthesis via Chiral Resolution
Obtaining enantiomerically pure Ethyl (S)-nipecotate is most commonly achieved through the chiral resolution of a racemic mixture of ethyl nipecotate. This classical chemical method remains highly relevant in industrial synthesis due to its cost-effectiveness and scalability.
Principle of Diastereomeric Salt Crystallization
The core principle involves reacting the racemic base (a mixture of R- and S-ethyl nipecotate) with a single enantiomer of a chiral acid, in this case, L-(+)-tartaric acid or a derivative thereof.[7] This reaction forms a pair of diastereomeric salts: [(S)-base:(L)-acid] and [(R)-base:(L)-acid].
Diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[8] By carefully selecting the solvent and controlling conditions such as temperature and concentration, one of the diastereomeric salts can be induced to crystallize and precipitate from the solution, while the other remains dissolved. The precipitated salt can then be isolated by filtration. Finally, treatment of the isolated diastereomeric salt with a base neutralizes the chiral acid, liberating the desired enantiomerically pure amine.
Experimental Protocol: Generalized Resolution Workflow
While specific conditions are optimized for scale and desired purity, the following protocol outlines a trusted, self-validating workflow for the resolution of racemic ethyl nipecotate. Using a derivative like Di-benzoyl-L-tartaric acid is often preferred as it can enhance the solubility differences between the diastereomeric salts, leading to a more efficient separation.[9]
Step 1: Diastereomeric Salt Formation
-
Charge a suitable reactor with racemic (±)-ethyl nipecotate (1.0 eq).
-
Add an appropriate solvent, such as aqueous ethanol. The ratio of ethanol to water is a critical parameter that must be optimized to control solubility.[9]
-
In a separate vessel, dissolve the chiral resolving agent, such as Di-benzoyl-L-tartaric acid (typically 0.5 to 1.0 eq), in the same solvent system, potentially with gentle warming to ensure complete dissolution.
-
Slowly add the resolving agent solution to the racemic ethyl nipecotate solution. An exothermic reaction may be observed.
-
Stir the resulting solution, often at an elevated temperature (e.g., 60-70 °C), to ensure the complete formation of both diastereomeric salts in a dissolved state.[9]
Step 2: Selective Crystallization
-
Slowly cool the solution over several hours. A controlled cooling rate is paramount to ensure the formation of a pure crystalline solid rather than an amorphous precipitate.
-
Seeding the solution with a small crystal of the desired diastereomeric salt ((S)-ethyl nipecotate : L-tartrate) at a specific temperature can be employed to control the onset of crystallization and improve reproducibility.[9]
-
Once cooled to a target temperature (e.g., room temperature or below), continue to stir the resulting slurry for several hours to maximize the yield of the precipitated salt.
Step 3: Isolation and Liberation of the Free Base
-
Isolate the precipitated solid by filtration and wash the filter cake with a small amount of cold solvent to remove any entrained mother liquor containing the soluble (R)-diastereomer.
-
Dry the crystalline salt under vacuum.
-
To liberate the free (S)-ethyl nipecotate, dissolve the salt in water and adjust the pH to >10 with an aqueous base (e.g., NaOH, K₂CO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-ethyl nipecotate as an oil.
Caption: Fig. 2: Workflow for Chiral Resolution
Section 3: Analytical Characterization
Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. For the ethyl nipecotate moiety, characteristic signals include a triplet and quartet for the ethyl group (~1.2 and 4.1 ppm, respectively) and a series of multiplets for the seven piperidine ring protons between ~1.5 and 3.4 ppm.[10] In the tartrate salt, an additional sharp singlet for the two equivalent methine protons (-CH(OH)-) of L-tartaric acid will be observed around 4.4-4.5 ppm.
-
Mass Spectrometry (MS): ESI-MS in positive ion mode will show a prominent peak corresponding to the protonated ethyl nipecotate free base [M+H]⁺ at m/z 158.1.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹) from the tartaric acid hydroxyl groups and moisture, N-H stretch from the secondary amine salt (~2700-3000 cm⁻¹, often broad), and a strong C=O stretch from the ester carbonyl group (~1730 cm⁻¹).
Chiral Purity Analysis
The most critical analytical test is the determination of enantiomeric excess (ee). This quantifies the degree to which one enantiomer is present in excess of the other. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are highly effective for separating the enantiomers of ethyl nipecotate.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing by interacting with residual silanols on the column.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the (S)- and (R)-enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
A successful method will show baseline separation of the two enantiomer peaks, allowing for accurate integration and quantification.[11]
Section 4: Applications in Drug Discovery and Development
Ethyl (S)-nipecotate is not typically an active agent itself but serves as an indispensable chiral precursor for a wide range of APIs, particularly those targeting the central nervous system (CNS).[3][4]
-
GABA Transporter (GAT) Inhibitors: Nipecotic acid is a well-known inhibitor of γ-aminobutyric acid (GABA) uptake.[12][13] Its ethyl ester is a key starting material for synthesizing more complex and selective GABA transporter inhibitors. These agents are investigated for treating neurological disorders like epilepsy by increasing the concentration of GABA in the synaptic cleft.[14] A prominent example is the anticonvulsant drug Tiagabine, which features a nipecotic acid core.[12]
-
Immunopotentiating Agents: The (S)-enantiomer has been used to synthesize investigational immunopotentiating agents designed to stimulate immune cells, which could be useful for preventing infectious diseases in both human and veterinary medicine.[4][15]
-
Alzheimer's Disease Research: Recent research has focused on creating novel multi-target derivatives of ethyl nipecotate. By amidating the piperidine nitrogen with molecules bearing antioxidant and anti-inflammatory properties (like ferulic or sinapic acid), scientists have developed compounds that also exhibit acetylcholinesterase inhibition.[13][16] This multi-pronged approach—tackling oxidative stress, inflammation, and cholinergic deficit—is a promising strategy for developing new treatments for neurodegenerative diseases like Alzheimer's.[16]
Caption: Fig. 3: Key Application Pathways
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the quality and ensuring the safety of personnel. The information below is a summary based on typical Safety Data Sheets (SDS).
-
Hazard Identification: The tartrate salt is generally classified as an eye irritant. The free base, ethyl nipecotate, is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light and moisture to prevent degradation.
-
Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations.
Conclusion
This compound is more than just a chemical reagent; it is a critical enabling tool for the development of advanced, stereochemically pure therapeutics. Its value is derived from the chiral piperidine scaffold, which is central to the design of drugs targeting the CNS and other systems. A thorough understanding of its properties, the nuances of its chiral resolution, and its analytical validation provides researchers with the foundation needed to leverage this building block effectively, accelerating the journey from laboratory synthesis to the development of novel medicines.
References
-
ChemBK. (2024, April 9). (S)-Ethyl nipecotate-L-tartrate. Retrieved from [Link]
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- Google Patents. (n.d.). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives.
-
ResearchGate. (2025, August 7). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Retrieved from [Link]
-
ResearchGate. (n.d.). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]
-
Saimak Laboratories. (n.d.). Ethyl Nipecotate (3-piperidinecarboxylicacid ethyl ester). Retrieved from [Link]
-
Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. International Journal of Molecular Sciences, 23(20), 12513. Retrieved from [Link]
-
MDPI. (2022, October 17). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Retrieved from [Link]
-
bioRxiv. (2025, February 21). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 10. Ethyl nipecotate(5006-62-2) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Application of Ethyl (S)-nipecotate L-tartrate in Neurological Disorder Studies
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Ethyl (S)-nipecotate L-tartrate, a potent and selective inhibitor of the GABA transporter 1 (GAT-1). We delve into the foundational principles of the GABAergic system and its dysregulation in various neurological disorders. The guide offers a detailed exploration of the pharmacology of this compound, emphasizing its mechanism of action and stereochemical specificity. Furthermore, we present detailed, field-proven protocols for the in vitro and in vivo evaluation of this compound, including radioligand binding assays, synaptosomal GABA uptake studies, in vivo microdialysis, and assessment in preclinical models of epilepsy. This document is designed to serve as a practical resource, bridging theoretical knowledge with actionable experimental design to facilitate the investigation of novel therapeutic strategies targeting the GABAergic system.
Section 1: The GABAergic System and its Role in Neurological Disorders
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] Its principal role is to maintain the delicate balance between neuronal excitation and inhibition, a process critical for normal brain function.[4][5] Perturbations in this equilibrium are implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and schizophrenia.[1][4][5][6]
The action of GABA is terminated by its removal from the synaptic cleft via GABA transporters (GATs).[7] These transporters, located on presynaptic neurons and surrounding glial cells, play a crucial role in regulating the concentration and duration of GABA in the synapse.[7] Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is considered the most important for GABA reuptake in the brain.[3][8] Consequently, inhibition of GAT-1 presents a promising therapeutic strategy to enhance GABAergic neurotransmission and restore the excitatory/inhibitory balance in disease states.[3][9]
Caption: The GABAergic Synapse and the Role of GAT-1.
Section 2: Pharmacology of this compound
This compound is the ethyl ester prodrug of (S)-nipecotic acid, a potent inhibitor of GABA uptake.[2][10] The esterification of nipecotic acid is a critical modification that enhances its lipophilicity, thereby improving its ability to cross the blood-brain barrier, a significant limitation of the parent compound, nipecotic acid.[11][12]
Chemical Properties:
| Property | Value |
| IUPAC Name | (3S)-piperidine-3-carboxylic acid; (2R,3R)-2,3-dihydroxybutanedioic acid |
| CAS Number | 37675-18-6 (for (S)-Ethyl nipecotate)[13] |
| Molecular Formula | C8H15NO2 (Ethyl (S)-nipecotate) |
| Molecular Weight | 157.21 g/mol (Ethyl (S)-nipecotate)[13] |
| Appearance | Colorless to pale yellow liquid or oil[14] |
| Solubility | Soluble in organic solvents like dichloromethane, ethanol, and DMSO[14] |
Mechanism of Action and Stereoselectivity:
Ethyl (S)-nipecotate acts as a competitive inhibitor of the GABA transporter GAT-1.[8] By binding to the transporter, it blocks the reuptake of GABA from the synaptic cleft, leading to an accumulation of extracellular GABA and prolonged activation of postsynaptic GABA receptors. This enhancement of inhibitory neurotransmission is the basis for its therapeutic potential in neurological disorders characterized by GABAergic dysfunction.
The stereochemistry of the nipecotic acid moiety is crucial for its activity. The (S)-enantiomer is significantly more potent as a GAT-1 inhibitor than the (R)-enantiomer. This stereoselectivity highlights the specific structural requirements for binding to the GABA transporter.
Caption: Inhibition of GAT-1 by Ethyl (S)-nipecotate.
Section 3: In Vitro Evaluation of this compound
The initial characterization of a GAT-1 inhibitor like Ethyl (S)-nipecotate involves a series of in vitro assays to determine its binding affinity and functional activity.
Protocol 1: Radioligand Binding Assay for GAT-1
This assay quantifies the affinity of a test compound for the GAT-1 transporter by measuring its ability to compete with a radiolabeled ligand.[15][16]
Objective: To determine the inhibitory constant (Ki) of Ethyl (S)-nipecotate for GAT-1.
Materials:
-
Cell membranes expressing GAT-1
-
Radioligand (e.g., [3H]tiagabine or [3H]nipecotic acid)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing GAT-1 or from brain tissue known to have high GAT-1 density.[17]
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of Ethyl (S)-nipecotate.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.[15][17]
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the Ethyl (S)-nipecotate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [3H]GABA Uptake Assay in Synaptosomes
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).[18]
Objective: To determine the functional potency (IC50) of Ethyl (S)-nipecotate in inhibiting GABA uptake.
Materials:
-
Freshly prepared synaptosomes from rodent brain tissue (e.g., cortex or hippocampus).
-
[3H]GABA
-
Krebs-Ringer buffer
-
This compound
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from brain tissue using differential centrifugation and a sucrose gradient.[19]
-
Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer at 37°C for a short period to allow them to equilibrate.
-
Incubation with Inhibitor: Add varying concentrations of Ethyl (S)-nipecotate to the synaptosome suspension and incubate for a defined period.
-
Initiation of Uptake: Add a fixed concentration of [3H]GABA to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of Ethyl (S)-nipecotate. Plot the data and determine the IC50 value.
Caption: In Vitro Experimental Workflow.
Section 4: In Vivo Assessment in Preclinical Models
Following successful in vitro characterization, the efficacy of Ethyl (S)-nipecotate must be evaluated in living organisms.
Pharmacokinetic Considerations: A critical aspect of in vivo studies is understanding the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME). For CNS-active drugs, brain penetration is of paramount importance.[20][21][22][23] The esterification of nipecotic acid to form Ethyl (S)-nipecotate is a prodrug strategy designed to enhance its ability to cross the blood-brain barrier.[11] Studies have shown that while nipecotic acid itself has poor brain penetration, its ester prodrugs significantly increase brain exposure.[11]
Protocol 3: In Vivo Microdialysis for Measuring Extracellular GABA
In vivo microdialysis is a powerful technique to measure the levels of neurotransmitters in the extracellular space of the brain of a freely moving animal.[24][25]
Objective: To determine if systemic or local administration of Ethyl (S)-nipecotate increases extracellular GABA levels in a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with a suitable detector (e.g., fluorescence or mass spectrometry) for GABA analysis.[26][27]
-
Anesthetized or freely moving animal model (e.g., rat or mouse)
Procedure:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or cortex).
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish the basal extracellular GABA concentration.
-
Drug Administration: Administer Ethyl (S)-nipecotate (e.g., via intraperitoneal injection or by adding it to the perfusion fluid for local administration).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
GABA Analysis: Analyze the GABA concentration in the dialysate samples using HPLC.[26][27]
-
Data Analysis: Express the post-drug GABA levels as a percentage of the baseline and plot the results over time.
Protocol 4: Evaluation in a Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs.[28][29][30][31] PTZ is a GABAA receptor antagonist that induces generalized seizures.[30][31]
Objective: To assess the anticonvulsant efficacy of Ethyl (S)-nipecotate.
Materials:
-
Rodent model (e.g., mice or rats)
-
Pentylenetetrazole (PTZ)
-
This compound
-
Observation chamber
-
System for scoring seizure severity (e.g., Racine scale)
Procedure:
-
Animal Groups: Divide the animals into control (vehicle) and treatment (Ethyl (S)-nipecotate) groups.
-
Drug Pre-treatment: Administer the vehicle or Ethyl (S)-nipecotate at various doses.
-
PTZ Administration: After a specified pre-treatment time, administer a convulsive dose of PTZ (e.g., subcutaneously or intraperitoneally).[28][29][30]
-
Behavioral Observation: Immediately place the animal in an observation chamber and record seizure activity for a defined period (e.g., 30 minutes).
-
Seizure Scoring: Score the severity of seizures based on behavioral manifestations (e.g., latency to first myoclonic jerk, incidence and duration of generalized tonic-clonic seizures).
-
Data Analysis: Compare the seizure parameters between the control and treated groups to determine the anticonvulsant effect of Ethyl (S)-nipecotate.
Preclinical Data Summary:
| Parameter | Finding |
| Extracellular GABA | Systemic administration of GAT-1 inhibitors significantly increases extracellular GABA levels in various brain regions.[25] |
| Anticonvulsant Efficacy | GAT-1 inhibitors demonstrate robust anticonvulsant effects in the PTZ and other seizure models.[31] |
| Behavioral Effects | May have anxiolytic or sedative effects at higher doses due to enhanced GABAergic tone. |
Section 5: Considerations for Drug Development and Future Directions
While targeting GAT-1 with inhibitors like Ethyl (S)-nipecotate holds significant therapeutic promise, several factors must be considered for successful drug development. The selectivity of the inhibitor for GAT-1 over other GAT subtypes is crucial to minimize off-target effects. Additionally, the pharmacokinetic profile, including oral bioavailability and brain penetration, must be optimized.
Future research may focus on the development of novel GAT-1 inhibitors with improved drug-like properties. Furthermore, exploring the therapeutic potential of these compounds in a broader range of neurological and psychiatric disorders characterized by GABAergic deficits is a promising avenue for investigation.
Section 6: References
-
Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI.
-
The Contribution of GABAergic Dysfunction to Neurodevelopmental Disorders. PMC - NIH.
-
PTZ-Induced Epilepsy Model in Mice. JoVE Journal.
-
Pentylenetetrazole-Induced Kindling Mouse Model. JoVE.
-
Altered GABAergic Signaling in Brain Disease at Various Stages of Life. PMC.
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PMC - NIH.
-
GABAergic System Dysfunction in Autism Spectrum Disorders. PMC - NIH.
-
Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC Measurements. Ingenta Connect.
-
Dysfunctions in GABAergic Signaling in Neurological Disorders. Frontiers.
-
Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry. PubMed.
-
Dysregulation of GABAergic Signaling in Neurodevelomental Disorders: Targeting Cation-Chloride Co-transporters to Re-establish a Proper E/I Balance. Frontiers.
-
HPLC conditions are critical for the detection of GABA by microdialysis. PubMed.
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications.
-
GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PMC.
-
Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery.
-
Brain levels of GABA, glutamate and aspartate in sociable, aggressive and timid mice: an in vivo microdialysis study. PubMed.
-
The flowcharts of the two models of PTZ-induced seizures. (A). ResearchGate.
-
GAT1 Transporter Assay. BioIVT.
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate.
-
A homogeneous assay to assess GABA transporter activity. PubMed.
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience.
-
GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS). PubMed.
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Radioligand Binding Assay. Gifford Bioscience.
-
systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats. PubMed.
-
Time-dependency of synaptosome GABA uptake. It reaches the maximum level at 20 min after beginning of incubation. ResearchGate.
-
Ethyl nipecotate 96 5006-62-2.
-
Ethyl Nipecotate. SRIRAMCHEM.
-
GABA Synthesis, Uptake and Release. Basic Neurochemistry - NCBI Bookshelf.
-
A good protocol for extracting mouse brain synaptosomes? ResearchGate.
-
ETHYL NIPECOTATE synthesis. ChemicalBook.
-
RELEASE AND EXCHANGE STUDIES RELATING TO THE SYNAPTOSOMAL UPTAKE OF GABA. Semantic Scholar.
-
Radioligand binding methods: practical guide and tips. PubMed.
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
-
The GABA transporter and its inhibitors. PubMed.
-
Nipecotic Acid: A Vital Tool in Neuropharmacological Research.
-
Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed.
-
Saturation Radioligand Binding Assays. Alfa Cytology.
-
Nipecotic acid. Wikipedia.
-
(S)-Ethyl nipecotate, 97%. Ottokemi.
-
Nipecotic acid – Knowledge and References. Taylor & Francis.
-
(PDF) Pharmacokinetics of CNS Penetration. ResearchGate.
-
Ethyl (R)-Nipecotate L-Tartrate. PubChem.
-
Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach. PMC.
-
Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. PMC.
-
Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. PMC.
-
(R)-nipecotic Acid Ethyl Ester: A Direct-Acting Cholinergic Agonist That Displays Greater Efficacy at M2 Than at M1 Muscarinic Receptors. PubMed.
Sources
- 1. GABAergic System Dysfunction in Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Contribution of GABAergic Dysfunction to Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dysfunctions in GABAergic Signaling in Neurological Disorders [frontiersin.org]
- 6. Altered GABAergic Signaling in Brain Disease at Various Stages of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Nipecotic acid: systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 13. Manufacturers of (S)-Ethyl nipecotate, 97%, CAS 37675-18-6, E 2465, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 14. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Extracellular Level of GABA and Glu: In Vivo Microdialysis-HPLC M...: Ingenta Connect [ingentaconnect.com]
- 25. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 30. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 31. meliordiscovery.com [meliordiscovery.com]
An In-Depth Technical Guide to Ethyl (S)-nipecotate L-tartrate and its Potential Effects on Cognitive Function
Abstract
This technical guide provides a comprehensive overview of Ethyl (S)-nipecotate L-tartrate, a chiral ester of the GABA reuptake inhibitor nipecotic acid. We delve into the compound's synthesis, its proposed mechanism of action centered on the modulation of the GABAergic system, and its potential as a cognitive enhancer. While direct clinical evidence on this compound for cognitive enhancement is not yet established, this document synthesizes the existing preclinical data on related GABA uptake inhibitors and outlines the scientific rationale and experimental pathways for its investigation. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic avenues for cognitive disorders.
Introduction: The GABAergic System and Cognitive Function
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). It plays a crucial role in maintaining the delicate balance between neuronal excitation and inhibition, a process vital for normal brain function.[1][2][3] Dysregulation of GABAergic neurotransmission has been implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and cognitive impairments.[4][5][6][7]
Cognitive functions such as learning, memory, and attention are complex processes that rely on the precise firing of neuronal circuits. While excitatory neurotransmission, primarily mediated by glutamate, is essential for processes like long-term potentiation (LTP), a cellular correlate of learning and memory, inhibitory GABAergic signaling is equally critical for refining neuronal communication, filtering out noise, and synchronizing neuronal ensembles.[8]
Targeting the GABAergic system presents a promising strategy for cognitive enhancement. One approach is to increase the synaptic concentration of GABA by inhibiting its reuptake from the synaptic cleft. GABA transporters (GATs) are responsible for clearing GABA from the synapse, thereby terminating its inhibitory signal.[1][2] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most prominent neuronal transporter and a key target for therapeutic intervention.[2][9] By blocking GAT1, GABA remains in the synapse for a longer duration, leading to enhanced and prolonged activation of GABA receptors.
This compound is a derivative of nipecotic acid, a potent inhibitor of GABA uptake.[4][5][6] The esterification of the carboxylic acid group in nipecotic acid to an ethyl ester is a strategy to potentially improve its blood-brain barrier permeability, a known limitation of the parent compound.[7] The L-tartrate salt formation is a common method for the chiral resolution and stabilization of the active (S)-enantiomer.[10][11][12] This guide will explore the scientific underpinnings of this compound and its potential as a modulator of cognitive function.
Chemical Properties and Synthesis
2.1. Chemical Structure and Properties
-
IUPAC Name: (2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3S)-piperidine-3-carboxylate
-
CAS Number: 83602-38-4[13]
-
Molecular Formula: C₁₂H₂₁NO₈
-
Molecular Weight: 307.30 g/mol
Table 1: Physicochemical Properties of Ethyl nipecotate
| Property | Value | Reference |
| Boiling Point | 102-104 °C/7 mmHg | |
| Density | 1.012 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.460 |
2.2. Synthesis and Chiral Resolution
The synthesis of this compound involves two key stages: the synthesis of racemic ethyl nipecotate and the subsequent chiral resolution to isolate the desired (S)-enantiomer as the L-tartrate salt.
2.2.1. Synthesis of Racemic Ethyl Nipecotate
A common synthetic route to racemic ethyl nipecotate starts from 3-pyridinecarboxylic acid (nicotinic acid).
Step-by-step methodology:
-
Esterification: Nicotinic acid is first esterified to ethyl nicotinate. This is typically achieved by reacting nicotinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, and heating under reflux.
-
Reduction: The pyridine ring of ethyl nicotinate is then reduced to a piperidine ring. This can be accomplished through catalytic hydrogenation using a platinum or palladium catalyst under hydrogen pressure.
2.2.2. Chiral Resolution with L-Tartaric Acid
The separation of the racemic mixture of ethyl nipecotate into its (R) and (S) enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent. L-tartaric acid is a commonly used and effective resolving agent for this purpose.[10][11][12]
Step-by-step methodology:
-
Salt Formation: Racemic ethyl nipecotate is dissolved in a suitable solvent, such as ethanol. A solution of L-tartaric acid in the same solvent is then added.
-
Diastereomeric Crystallization: The two diastereomeric salts, (S)-ethyl nipecotate L-tartrate and (R)-ethyl nipecotate L-tartrate, have different solubilities. The less soluble diastereomer, typically the (S)-enantiomer salt, will preferentially crystallize out of the solution upon cooling or solvent evaporation.
-
Isolation and Purification: The precipitated crystals of this compound are collected by filtration and can be further purified by recrystallization to achieve high enantiomeric excess.
Figure 1: Synthetic workflow for this compound.
Mechanism of Action: Modulation of GABAergic Neurotransmission
The primary mechanism of action of this compound is the inhibition of GABA reuptake, specifically through the GAT1 transporter.[1][2]
3.1. Inhibition of GAT1
GAT1 is a sodium- and chloride-dependent transporter located on the presynaptic terminals of GABAergic neurons and on surrounding glial cells.[2][9] It actively removes GABA from the synaptic cleft, thereby regulating the duration and magnitude of the inhibitory postsynaptic potential (IPSP).
Ethyl (S)-nipecotate, the active moiety of the title compound, acts as a competitive inhibitor at the GABA binding site on GAT1. By occupying this site, it prevents the transporter from binding to and translocating GABA back into the presynaptic neuron or glial cell. This leads to an accumulation of GABA in the synaptic cleft, resulting in:
-
Prolonged activation of postsynaptic GABA receptors: This enhances the inhibitory signal on the postsynaptic neuron.
-
Activation of extrasynaptic GABA receptors: The increased ambient GABA concentration can also activate extrasynaptic GABA receptors, which mediate tonic inhibition.
The (S)-enantiomer of nipecotic acid has been shown to be more potent in inhibiting GABA uptake than the (R)-enantiomer.
Figure 2: Mechanism of action of Ethyl (S)-nipecotate at the GABAergic synapse.
3.2. Electrophysiological and Neurochemical Effects
Studies on nipecotic acid and other GAT1 inhibitors have demonstrated their ability to modulate neuronal activity. For instance, nipecotic acid has been shown to decrease the amplitude of evoked population spikes in the dentate gyrus of the hippocampus.[14] In vivo microdialysis studies have confirmed that local perfusion with nipecotic acid in the ventral tegmental area leads to a significant increase in extracellular GABA concentrations.[15][16] These findings provide direct evidence for the neurochemical consequences of GAT1 inhibition.
Preclinical Evidence for Cognitive Enhancement
While direct studies on this compound are limited, a body of evidence from research on other GAT1 inhibitors suggests a potential for cognitive enhancement.
4.1. Rationale for Cognitive Enhancement
The hippocampus, a brain region critical for learning and memory, is densely populated with GABAergic interneurons. The precise timing and strength of inhibitory signals in the hippocampus are essential for the encoding and retrieval of memories. By enhancing GABAergic transmission, GAT1 inhibitors could potentially:
-
Improve the signal-to-noise ratio: By suppressing background neuronal firing, enhanced GABAergic inhibition could make the signals from relevant stimuli more prominent.
-
Synchronize neuronal oscillations: GABAergic interneurons are crucial for generating and maintaining gamma oscillations, which are thought to be important for cognitive processes such as attention and memory binding.
-
Modulate synaptic plasticity: While excessive GABAergic inhibition can suppress LTP, a finely tuned enhancement of inhibition may contribute to other forms of synaptic plasticity that are important for learning.
4.2. Animal Models of Cognition
To evaluate the cognitive-enhancing effects of this compound, several well-established animal models can be employed.
Table 2: Animal Models for Assessing Cognitive Function
| Model | Cognitive Domain Assessed | Description |
| Morris Water Maze | Spatial learning and memory | A rodent is placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal cues.[8][17][18][19][20] |
| Passive Avoidance Test | Fear-motivated learning and memory | An animal learns to avoid a specific environment in which it previously received an aversive stimulus (e.g., a mild foot shock).[1][10][14][15][16] |
| Novel Object Recognition | Recognition memory | An animal's ability to recognize a novel object in a familiar environment is assessed based on its innate tendency to explore novelty. |
4.3. Findings with a Related GAT1 Inhibitor
A study investigating the effects of the GAT1 inhibitor tiagabine on scopolamine-induced memory impairment in mice provides valuable insights.[8][21] Scopolamine is a muscarinic antagonist that induces transient cognitive deficits. The study found that tiagabine did not worsen scopolamine-induced memory impairments and, in some tasks, showed a tendency to ameliorate them.[8] This suggests that enhancing GABAergic transmission through GAT1 inhibition may not be detrimental to cognition and could even be beneficial under certain conditions.
Experimental Protocols
5.1. In Vitro GABA Uptake Assay
To determine the potency and selectivity of this compound for GABA transporters, a radiolabeled GABA uptake assay can be performed using cell lines expressing the different GAT subtypes.
Step-by-step methodology:
-
Cell Culture: Culture cells stably expressing human or rodent GAT1, GAT2, GAT3, and BGT1.
-
Assay Preparation: Plate the cells in a 96-well format.
-
Incubation: Incubate the cells with varying concentrations of this compound.
-
GABA Uptake: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).
-
Termination: After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for each GAT subtype to determine the compound's potency and selectivity.
5.2. In Vivo Microdialysis
In vivo microdialysis in awake, freely moving rodents can be used to measure the effect of this compound on extracellular GABA levels in specific brain regions, such as the hippocampus or prefrontal cortex.[15][16][17][19][20]
Step-by-step methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of the animal.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
GABA Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Compare the GABA levels after drug administration to the baseline levels to determine the effect of the compound on extracellular GABA.
Figure 3: Workflow for in vivo microdialysis experiment.
Toxicology and Safety Pharmacology
Preliminary safety information for ethyl nipecotate is available from Safety Data Sheets (SDS).[22][23]
Table 3: Hazard Information for Ethyl Nipecotate
| Hazard | Description | Reference |
| Skin Irritation | Causes skin irritation. | [22] |
| Eye Irritation | Causes serious eye irritation. | [23] |
| Respiratory Irritation | May cause respiratory irritation. | [23] |
It is important to note that this information pertains to ethyl nipecotate and not specifically to the L-tartrate salt. Comprehensive toxicology studies, including acute and repeated-dose toxicity studies in rodents, are necessary to establish the safety profile of this compound.
Discussion and Future Directions
This compound represents a promising compound for the modulation of cognitive function through the enhancement of GABAergic neurotransmission. Its chemical design as a lipophilic prodrug of the potent GAT1 inhibitor (S)-nipecotic acid provides a strong rationale for its potential efficacy.
However, several key questions remain to be addressed:
-
Pharmacokinetics and Brain Penetration: The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), needs to be thoroughly characterized. Crucially, its ability to cross the blood-brain barrier and be converted to the active nipecotic acid in the CNS must be quantified.
-
Dose-Response Relationship: The optimal dose range for cognitive enhancement needs to be determined. It is plausible that the effects of enhancing GABAergic inhibition on cognition follow a U-shaped dose-response curve, where both insufficient and excessive inhibition are suboptimal.
-
Cognitive Domain Specificity: The effects of this compound may be specific to certain cognitive domains. For example, it may have a greater impact on tasks requiring attention and filtering of distractions than on tasks of pure recall.
-
Therapeutic Window: A clear therapeutic window needs to be established, considering potential side effects such as sedation, which can be associated with excessive GABAergic activity.
Future research should focus on a systematic evaluation of this compound in the preclinical models outlined in this guide. Positive findings from these studies would provide the necessary foundation for advancing this compound into clinical trials for cognitive disorders such as mild cognitive impairment and age-associated memory decline.
Conclusion
This compound is a scientifically compelling molecule for the investigation of cognitive enhancement. Its targeted mechanism of action, focused on the inhibition of GAT1 and the subsequent enhancement of GABAergic neurotransmission, aligns with our current understanding of the neurobiology of cognition. While direct evidence for its cognitive-enhancing effects is still needed, the preclinical data on related compounds are encouraging. The experimental protocols and scientific framework provided in this guide offer a clear path forward for the rigorous evaluation of this compound as a potential nootropic agent.
References
-
Sałat, K., et al. (2015). The Effect of GABA Transporter 1 (GAT1) Inhibitor, Tiagabine, on Scopolamine-Induced Memory Impairments in Mice. Pharmacological Reports, 67(5), 991-998. [Link]
-
Gifford, A. N., et al. (2018). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Neurochemical Research, 43(1), 221-230. [Link]
-
Gifford, A. N., et al. (2017). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Neurochemical Research, 43(1), 221-230. [Link]
-
Lerma, J., Herreras, O., & del Rio, R. M. (1985). Electrophysiological evidence that nipecotic acid can be used in vivo as a false transmitter. Brain Research, 335(2), 377-380. [Link]
-
Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Future Medicinal Chemistry, 1(6), 1095-1115. [Link]
-
Jaspers, S., et al. (2001). Nipecotic acid directly activates GABAA-like ion channels. Neuroscience Letters, 305(2), 119-122. [Link]
-
Patsnap. (2024). What are GAT1 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Butcher, S. P., et al. (1995). Increases in GABA concentrations during cerebral ischaemia: a microdialysis study of extracellular amino acids. Journal of Neurology, Neurosurgery & Psychiatry, 58(5), 604-608. [Link]
- Zheng, X., et al. (2004). Process for resolving racemic mixtures of piperidine derivatives.
-
Brodnik, Z. D., et al. (2020). Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release. eLife, 9, e58923. [Link]
-
Sałat, K., et al. (2015). The effect of GABA transporter 1 (GAT1) inhibitor, tiagabine, on scopolamine-induced memory impairments in mice. Semantic Scholar. [Link]
-
Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]
-
Moher, E. D., et al. (2004). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development, 8(4), 593-596. [Link]
-
Draguhn, A., & Heinemann, U. (1996). Postsynaptic action of endogenous GABA released by nipecotic acid in the hippocampus. Journal of Neurophysiology, 76(4), 2415-2423. [Link]
-
Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]
-
Sun, X., et al. (2012). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 531, 235-238. [Link]
-
Papagiouvannis, G., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]
-
PubChem. (n.d.). Ethyl (R)-Nipecotate L-Tartrate. PubChem. [Link]
-
Pu, L., et al. (2012). Inhibition of Activity of GABA Transporter GAT1 by δ-Opioid Receptor. Journal of Amino Acids, 2012, 813637. [Link]
-
Ringdahl, B., et al. (1988). (R)-nipecotic Acid Ethyl Ester: A Direct-Acting Cholinergic Agonist That Displays Greater Efficacy at M2 Than at M1 Muscarinic Receptors. Journal of Pharmacology and Experimental Therapeutics, 245(2), 583-589. [Link]
- CN106831540B. (2019). A kind of preparation method of (S)-nipecotic acid.
-
Binda, F., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience, 16, 1184988. [Link]
-
Wikipedia. (n.d.). Nipecotic acid. Wikipedia. [Link]
-
Singh, K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114269. [Link]
-
Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(22), 4875. [Link]
-
Kumar, A., et al. (2023). A Systematic Review of Preclinical Studies Investigating the Effects of Pharmacological Agents on Learning and Memory in Prolonged Aluminum-Exposure-Induced Neurotoxicity. International Journal of Molecular Sciences, 24(22), 16401. [Link]
-
Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(9), 907-925. [Link]
-
Scquizzato, M., et al. (2023). Pre-clinical evaluation of the impact of a natural mixture on cellular energy metabolism for mild cognitive impairment. Journal of Biological Methods, 10(2), e2023.10.2.1. [Link]
-
Nade, V. S., et al. (2011). Cognitive enhancing and antioxidant activity of ethyl acetate soluble fraction of the methanol extract of Hibiscus rosa sinensis in scopolamine-induced amnesia. Indian Journal of Pharmacology, 43(2), 137-142. [Link]
-
Cazan, A. M., & Talas, D. (2022). The Use and Impact of Cognitive Enhancers among University Students: A Systematic Review. Brain Sciences, 12(6), 759. [Link]
-
Borden, L. A., et al. (1994). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 24(3), 209-219. [Link]
-
Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics. McGraw-Hill Education. [Link]
-
Kearns, G. L. (2015). Pharmacokinetics and Pharmacology of Drugs Used in Children. Clinical Gate. [Link]
-
Ye, W., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110423. [Link]
Sources
- 1. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of GABA transporter 1 (GAT1) inhibitor, tiagabine, on scopolamine-induced memory impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA transporter heterogeneity: pharmacology and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl (S)-3-Piperidinecarboxylate D-Tartrate | 83602-38-4 | TCI AMERICA [tcichemicals.com]
- 14. Electrophysiological evidence that nipecotic acid can be used in vivo as a false transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increases in GABA concentrations during cerebral ischaemia: a microdialysis study of extracellular amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release | eLife [elifesciences.org]
- 21. semanticscholar.org [semanticscholar.org]
- 22. echemi.com [echemi.com]
- 23. chemicalbook.com [chemicalbook.com]
Ethyl (S)-nipecotate L-tartrate: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement for ensuring therapeutic efficacy and minimizing off-target effects. Chiral building blocks are the foundational elements that enable the efficient construction of these complex, single-enantiomer active pharmaceutical ingredients (APIs). Among these, Ethyl (S)-nipecotate, a piperidine-3-carboxylic acid ethyl ester, has emerged as a critical precursor for a variety of pharmaceutically significant molecules.[1][2] This technical guide provides an in-depth exploration of Ethyl (S)-nipecotate L-tartrate, from its synthesis and chiral resolution to its application in the development of novel therapeutics. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in extensive field experience.
The Strategic Importance of Chiral Piperidines in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. When chirality is introduced, as in the case of Ethyl (S)-nipecotate, the synthetic utility is magnified, allowing for the stereoselective synthesis of complex APIs.
Ethyl (S)-nipecotate and its parent acid are derivatives of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4] This intrinsic bioactivity makes it a highly valuable starting material for drugs targeting the central nervous system (CNS), particularly for neurological and psychological disorders like epilepsy.[3][5] The L-tartrate salt form provides a stable, crystalline solid with well-defined properties, facilitating handling, purification, and storage.
Synthesis and Chiral Resolution: From Racemate to Enantiopure Precursor
The industrial production of this compound begins with racemic ethyl nipecotate, which must be resolved to isolate the desired (S)-enantiomer. The choice of resolution method is critical, balancing efficiency, cost, and scalability.
Classical Diastereomeric Salt Resolution
The most established and industrially viable method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent. L-tartaric acid and its derivatives are frequently employed for this purpose.
The underlying principle is the reaction of a racemic amine (ethyl nipecotate) with a single enantiomer of a chiral acid (L-tartaric acid). This reaction creates a pair of diastereomeric salts with different physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows for their separation by fractional crystallization.
A particularly effective method involves the use of di-benzoyl-L-tartaric acid.[6][7] In this process, the (S)-ethyl nipecotate preferentially forms a less soluble salt with the resolving agent, which precipitates from the solution, leaving the (R)-enantiomer in the mother liquor.[6] A single crystallization can yield the (S)-enantiomer with an enantiomeric excess (ee) of ≥98%.[6] Using ethanol as a solvent is advantageous as it prevents potential transesterification of the ethyl ester.[6]
Protocol: Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid [6]
-
Dissolution: Charge a suitable reactor with racemic (±) ethyl nipecotate and 91% aqueous ethanol.
-
Salt Formation: Add a slurry of di-benzoyl-L-tartaric acid (approximately 0.25 molar equivalents relative to the racemic amine) in 91% aqueous ethanol to the solution. An exothermic reaction will occur.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Seeding the mixture at an elevated temperature (e.g., 64°C) can promote controlled crystal growth. Stir for 16-24 hours to ensure complete precipitation.
-
Isolation: Collect the precipitated crystals by filtration.
-
Drying: Dry the crystals in vacuo at 45-50°C to yield the (S)-ethyl nipecotate di-benzoyl-L-tartrate salt.
-
Liberation of Free Base: The pure (S)-ethyl nipecotate free base can be liberated from the salt by treatment with a suitable base (e.g., sodium carbonate) and extraction into an organic solvent.
Enzymatic Kinetic Resolution
An alternative, "greener" approach is enzymatic kinetic resolution. This method leverages the high enantioselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of the racemate. For ethyl nipecotate, lipases like Novozym 435 have been shown to preferentially hydrolyze the (R)-ester to the corresponding carboxylic acid, leaving the desired (S)-ethyl nipecotate unreacted and thus enriched in the mixture.[1] While elegant, this method often requires a subsequent classical resolution step to achieve the high enantiomeric purity (>98% ee) demanded for pharmaceutical applications.[1]
Caption: Workflow for the chiral resolution of ethyl nipecotate.
Physicochemical Properties and Analytical Control
Accurate characterization of the chiral building block is paramount. The L-tartrate salt of (S)-ethyl nipecotate is a white solid, a key advantage over the free base, which is typically an oil.[8]
| Property | Value | Reference(s) |
| CAS Number | 83602-38-4 | [9] |
| Molecular Formula | C₁₂H₂₁NO₈ | |
| Molecular Weight | 307.30 g/mol | [10] |
| Appearance | White Solid | |
| Melting Point | 157-159 °C | |
| Optical Rotation ([α]₂₀/D) | +10° (c = 5 in H₂O) for (R)-nipecotate L-tartrate | [11] |
Note: The optical rotation value is for the corresponding (R)-enantiomer salt, as readily available data for the (S)-enantiomer L-tartrate salt was not found. The sign would be opposite for the (S)-enantiomer D-tartrate salt.
Enantiomeric Purity Determination
The most critical quality attribute is enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Methodology: Chiral HPLC for Ethyl Nipecotate Enantiomers [2][12]
-
Column: Immobilized amylose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v).
-
Detection: UV detector.
-
Principle: The chiral stationary phase provides a chiral environment where the two enantiomers have different affinities, leading to different retention times and thus, separation. A high resolution between the (R) and (S) peaks (e.g., >3.5) indicates an effective separation.[12][13]
Core Application: Synthesis of GABA Uptake Inhibitors
The primary application of Ethyl (S)-nipecotate is in the synthesis of GABA uptake inhibitors. GABA is the main inhibitory neurotransmitter in the mammalian CNS. Its action is terminated by reuptake into neurons and glial cells via specific GABA transporters (GATs).[4] Inhibiting these transporters increases the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is effective in treating conditions characterized by neuronal hyperexcitability, such as epilepsy.[3][14]
Nipecotic acid itself is a potent GAT inhibitor but cannot cross the blood-brain barrier (BBB) due to its hydrophilic, zwitterionic nature.[4][5] The synthetic strategy, therefore, involves attaching a lipophilic side chain to the piperidine nitrogen. This modification enhances BBB penetration while preserving the core pharmacophore responsible for GAT inhibition. Ethyl (S)-nipecotate is the ideal starting point for introducing this N-substituent.
Caption: Synthesis of an immunopotentiator from (S)-ethyl nipecotate.
Exemplary Synthesis: (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate [7][15]
This compound is an immunopotentiating agent developed for veterinary applications, and its synthesis provides an excellent, practical example of the utility of our chiral building block.[15]
-
Direct Coupling: The resolved (S)-ethyl nipecotate L-tartrate salt can be directly coupled with commercially available 2-thiopheneacetyl chloride.
-
Reaction Conditions: The reaction is performed under Schotten-Baumann conditions, which is an environmentally friendly aqueous protocol. This involves reacting the amine salt with the acyl chloride in the presence of a base (like sodium carbonate) in a two-phase system (e.g., water/tert-butyl methyl ether).[7][16]
-
Product Isolation: The resulting product, an oil, is isolated in high yield. Purification can be achieved via techniques suitable for non-crystalline compounds, such as wiped-film evaporative distillation.[7]
This direct coupling approach is highly efficient as it bypasses the need to first isolate the free base of (S)-ethyl nipecotate, streamlining the synthetic process.
Practical Guidelines for Handling and Storage
As with any chemical reagent, adherence to safety protocols is non-negotiable.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[20]
-
Avoid breathing dust, vapors, or mists.[17]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture ingress.
-
Store away from incompatible materials such as strong oxidizing agents.[21]
-
Protect from heat and direct sunlight.[17]
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern drug development. Its stable, crystalline nature and the well-established, efficient methods for its chiral resolution make it a reliable and cost-effective precursor. Its central role in the synthesis of potent GABA uptake inhibitors and other complex pharmaceutical agents underscores its strategic value. For researchers and process chemists, a thorough understanding of its synthesis, properties, and applications is essential for leveraging this versatile building block to its full potential in the creation of next-generation therapeutics.
References
-
A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate. Scientific.Net. Available at: [Link]
-
Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, Oxford University Press. Available at: [Link]
-
Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. ResearchGate. Available at: [Link]
-
Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. OUCI. Available at: [Link]
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. Available at: [Link]
-
Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of γ-Methylidene-δ-valerolactones with Imines. ACS Publications. Available at: [Link]
- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
-
Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET. Covestro Solution Center. Available at: [Link]
-
CAS No : 5006-62-2| Chemical Name : Ethyl Nipecotate. Pharmaffiliates. Available at: [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]
-
active pharmaceutical ingredients - Ethyl Nipecotate (3-piperidinecarboxylicacid ethyl ester) Trader. Saimak Laboratories. Available at: [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. Available at: [Link]
-
Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Nipecotic Acid. Amanote Research. Available at: [Link]
-
The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]
-
(S)-Ethyl nipecotate, 97%. Ottokemi. Available at: [Link]
-
Ethyl Nipecotate (CAS 5006-62-2): A Versatile Piperidine Derivative for Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. EMBL-EBI. Available at: [Link]
-
Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. PubMed. Available at: [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. Available at: [Link]
-
Ethyl (R)-Nipecotate L-Tartrate. PubChem. Available at: [Link]
-
Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate. Available at: [Link]
-
Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Semantic Scholar. Available at: [Link]
-
Application of chiral building blocks to the synthesis of drugs. J-STAGE. Available at: [Link]
-
Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]
Sources
- 1. A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate | Scientific.Net [scientific.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Ethyl (R)-Nipecotate L-Tartrate | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-ニペコチン酸エチル, L-酒石酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ETHYL NIPECOTATE synthesis - chemicalbook [chemicalbook.com]
- 17. solutions.covestro.com [solutions.covestro.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: Enzymatic Kinetic Resolution of Ethyl Nipecotate Utilizing Novozym 435
Introduction: The Significance of Chiral Nipecotic Acid Derivatives
Nipecotic acid and its derivatives are pivotal chiral building blocks in the pharmaceutical industry.[1] These N-heterocyclic structures are central to the synthesis of a variety of therapeutics, notably acting as potent inhibitors of γ-aminobutyric acid (GABA) uptake.[2][3][4] This inhibitory action is crucial in the management of several neurological and psychological disorders, making the stereochemistry of these compounds a critical determinant of their pharmacological activity.[5] The enantiomers of a chiral drug can exhibit significantly different bioactivities and metabolic fates. Consequently, the production of enantiomerically pure nipecotic acid derivatives is of paramount importance in drug development.[6]
Kinetic resolution, a cornerstone of modern asymmetric synthesis, offers an efficient pathway to obtaining enantiopure compounds from a racemic mixture.[7] This technique leverages a chiral catalyst to preferentially react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product at a conversion of approximately 50%. Among the catalysts of choice for such transformations, lipases have garnered widespread acclaim for their broad substrate scope, high enantioselectivity, and mild reaction conditions.[8]
Novozym 435, the immobilized lipase B from Candida antarctica (CALB), stands out as a particularly robust and versatile biocatalyst.[9][10] Its well-defined catalytic machinery, featuring a Ser-His-Asp triad, and its immobilization on a macroporous acrylic resin confer exceptional stability and reusability, making it an industrially viable catalyst.[11] This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic ethyl nipecotate via hydrolysis, catalyzed by Novozym 435. We will delve into the underlying principles, provide a detailed experimental protocol, and outline the analytical methodology for assessing the resolution's success.
Principle of the Method
The enzymatic kinetic resolution of racemic ethyl nipecotate hinges on the stereoselective hydrolysis of one of the enantiomers by Novozym 435. The enzyme's chiral active site preferentially accommodates one enantiomer, facilitating its hydrolysis to the corresponding carboxylic acid, while the other enantiomer remains largely unreacted.
This process allows for the separation of the unreacted ethyl nipecotate enantiomer from the newly formed nipecotic acid enantiomer. The success of the resolution is quantified by the enantiomeric excess (e.e.) of both the remaining substrate and the product, as well as the enantiomeric ratio (E), a measure of the enzyme's selectivity.
Materials and Methods
Materials
| Material | Grade | Supplier |
| Racemic ethyl nipecotate | ≥98% | Commercially available |
| Novozym 435 (immobilized Candida antarctica lipase B) | --- | Novozymes |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Commercially available |
| Phosphate buffer solution | 0.1 M, pH 7.0 | Prepared in-house |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially available |
| n-Hexane | HPLC grade | Commercially available |
| Ethanol | HPLC grade | Commercially available |
| Diethylamine | HPLC grade | Commercially available |
Equipment
-
Magnetic stirrer with heating capabilities
-
Reaction vessel (e.g., 50 mL round-bottom flask) with a condenser
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral column (e.g., immobilized amylose-based stationary phase)
Experimental Protocol: Enzymatic Hydrolysis of Ethyl Nipecotate
This protocol details the kinetic resolution of racemic ethyl nipecotate on a laboratory scale.
1. Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic ethyl nipecotate (e.g., 1.57 g, 10 mmol).
-
Add 20 mL of methyl tert-butyl ether (MTBE). The choice of an organic solvent is crucial to solubilize the substrate and minimize non-enzymatic hydrolysis.
-
Add 5 mL of 0.1 M phosphate buffer (pH 7.0). The aqueous phase provides the necessary water for the hydrolysis reaction.
-
Add Novozym 435 (e.g., 150 mg, ~10% w/w of the substrate). The enzyme loading can be optimized for reaction time and efficiency.
2. Incubation:
-
Place the reaction vessel in a water bath pre-heated to 45 °C. This temperature is often a good starting point for Novozym 435-catalyzed reactions, balancing reaction rate and enzyme stability.
-
Stir the reaction mixture at a moderate speed (e.g., 200 rpm) to ensure adequate mixing of the biphasic system and suspension of the immobilized enzyme.
-
Monitor the reaction progress by periodically taking small aliquots from the organic phase and analyzing them by chiral HPLC (see Analytical Protocol). The goal is to stop the reaction at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
3. Reaction Work-up and Product Isolation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized Novozym 435. The enzyme can be washed with fresh MTBE, dried, and stored for potential reuse.
-
Transfer the filtrate to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with MTBE (2 x 10 mL) to recover any dissolved organic compounds.
-
To isolate the unreacted ethyl nipecotate, combine the organic layers. Wash the combined organic phase with a saturated sodium bicarbonate solution (2 x 10 mL) to remove the acidic product, followed by brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ethyl nipecotate.
-
To isolate the nipecotic acid product, acidify the combined aqueous layers and the bicarbonate washes to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched nipecotic acid.
Analytical Protocol: Chiral HPLC Analysis
The determination of enantiomeric excess for both the substrate (ethyl nipecotate) and the product (nipecotic acid, after derivatization back to its ester) is critical. A validated chiral HPLC method is indispensable.[6]
| Parameter | Condition |
| Column | Immobilized amylose-based chiral stationary phase (e.g., Chiralpak IA or equivalent) |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dilute a small aliquot of the reaction mixture (organic phase) in the mobile phase before injection. For the analysis of the nipecotic acid product, it may need to be esterified (e.g., with ethanol and a catalytic amount of acid) to allow for analysis under the same chromatographic conditions as the starting material.
Data Presentation and Interpretation
The key parameters to evaluate the success of the kinetic resolution are the conversion (c), the enantiomeric excess of the substrate (eeₛ), and the enantiomeric excess of the product (eeₚ).
Conversion (c): c = (eeₛ) / (eeₛ + eeₚ)
Enantiomeric Ratio (E): E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₛ)]
A high E-value (typically >100) indicates a highly selective enzyme and an effective resolution.
Visualizing the Workflow
Caption: Workflow for the enzymatic kinetic resolution of ethyl nipecotate.
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction rate is slow, consider increasing the enzyme loading or the reaction temperature (up to 60 °C, as Novozym 435 is generally stable in this range). Ensure adequate mixing to overcome mass transfer limitations in the biphasic system.
-
Low Enantioselectivity (Low E-value): The choice of solvent can significantly impact enzyme selectivity. If MTBE provides poor results, screening other non-polar solvents like n-heptane or toluene may be beneficial. Temperature can also influence enantioselectivity; running the reaction at a lower temperature may improve the E-value, albeit at the cost of a longer reaction time.
-
Enzyme Deactivation: While Novozym 435 is robust, prolonged exposure to certain organic solvents or extreme pH can lead to deactivation. Ensure the pH of the buffer is maintained. For enzyme reuse, thorough washing and drying are essential.
-
Causality of Experimental Choices: The use of an immobilized enzyme like Novozym 435 simplifies product purification and allows for catalyst recycling, a key principle of green chemistry. The biphasic solvent system is chosen to balance substrate solubility and the water activity required for the hydrolytic activity of the lipase.
Conclusion
The enzymatic kinetic resolution of ethyl nipecotate using Novozym 435 presents a highly efficient and environmentally benign method for producing enantiomerically enriched nipecotic acid derivatives. The protocol outlined in this application note provides a solid foundation for researchers and drug development professionals to implement this valuable synthetic strategy. The robustness and high selectivity of Novozym 435, coupled with a well-defined analytical method, enable the reliable production of chiral building blocks essential for the advancement of pharmaceutical research.
References
-
Rane, V. P., Ahirrao, V. K., Patil, K. R., Jadhav, A. B., More, K. B., & Yeole, R. D. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815–820. [Link]
-
Rane, V. P., Ahirrao, V. K., Patil, K. R., Jadhav, A. B., More, K. B., & Yeole, R. D. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science. [Link]
-
Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2567-2586. [Link]
-
Tsai, S. W., & Lin, C. S. (2000). An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid. Journal of molecular catalysis B: enzymatic, 9(1-3), 117-124. [Link]
-
Fernandez-Lafuente, R. (2021). Novozym 435: The “perfect” lipase immobilized biocatalyst?. Catalysis, 11(3), 336. [Link]
-
Li, G., Wang, Y., & Chen, F. (2013). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 33(11), 2275-2286. [Link]
-
de Gonzalo, G., Brieva, R., & Gotor, V. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 23(10), 2568. [Link]
-
Ortiz, C., Ferreira, M. L., & Barbosa, O. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2567-2586. [Link]
-
Napiórkowska, M., & Giełdoń, A. (2015). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Journal of the Brazilian Chemical Society, 26(11), 2349-2357. [Link]
-
Bolivar, J. M., Rocha-Martin, J., & Guisan, J. M. (2015). Enhancement of Novozym-435 catalytic properties by physical or chemical modification. Process Biochemistry, 50(10), 1541-1548. [Link]
-
Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]
-
Tanimoto, M., Ohtsuka, J., & Ohtani, N. (2009). Stereoselective synthesis of nipecotic acid derivatives via palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines. Organic letters, 11(2), 457–459. [Link]
-
Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]
-
Cernia, E., & Palocci, C. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts, 10(5), 504. [Link]
-
ResearchGate. (n.d.). Enzymatic Kinetic Resolution with Novozyme 435®. [Link]
-
International Union of Pure and Applied Chemistry. (1997). Analytical chiral separation methods. [Link]
-
ResearchGate. (n.d.). Novozym 435 lipase-catalyzed esterification (a) and transesterification (b). [Link]
-
Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. [Link]
-
Hsieh, T. M., & Wu, W. T. (2015). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Molecules, 20(8), 15065–15082. [Link]
-
Draeger, S., Troll, E., Hage, M., & Wanner, K. T. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons. [Link]
-
López-López, A., Cañete, M., & García-Martínez, E. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Catalysts, 11(11), 1369. [Link]
Sources
- 1. Lipase B from Candida antarctica [life.nthu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Ethyl (S)-nipecotate L-tartrate in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Authored By: Gemini, Senior Application Scientist
Introduction: Targeting GABAergic Deficits in Epilepsy
Epilepsy is a neurological disorder characterized by an imbalance between excitatory and inhibitory neurotransmission. A key player in maintaining this balance is Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS)[1]. A reduction in GABAergic signaling is a well-established contributor to the hyperexcitability that underlies seizure generation[2]. Consequently, enhancing GABAergic inhibition is a cornerstone of many antiepileptic drug (AED) therapies[3].
One effective strategy to boost GABAergic tone is to prolong the action of endogenous GABA in the synaptic cleft. This is achieved by inhibiting the GABA transporters (GATs) responsible for its reuptake into presynaptic neurons and surrounding glial cells[4]. Ethyl (S)-nipecotate, a derivative of the potent GAT inhibitor nipecotic acid, is designed as a prodrug to overcome the poor blood-brain barrier (BBB) penetration of its parent compound[5][6]. The ethyl ester moiety increases lipophilicity, facilitating entry into the CNS, where it is subsequently hydrolyzed to release the active (S)-nipecotic acid[6]. The L-tartrate salt form is utilized to isolate the desired (S)-enantiomer and can improve the compound's stability and solubility for formulation[7][8].
These application notes provide a comprehensive guide for the preclinical evaluation of Ethyl (S)-nipecotate L-tartrate in established rodent models of epilepsy. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure robust and reproducible results.
Mechanism of Action: Enhancing Synaptic Inhibition
This compound acts as a GABA reuptake inhibitor. By blocking GABA transporters, primarily GAT-1, it increases the concentration and residence time of GABA in the synaptic cleft. This leads to enhanced activation of postsynaptic GABA-A receptors, resulting in increased chloride ion influx and hyperpolarization of the neuronal membrane, thus dampening neuronal excitability and suppressing seizure activity.
Caption: Mechanism of Ethyl (S)-nipecotate at the GABAergic synapse.
Compound Characteristics and Formulation
| Property | Value | Reference |
| Chemical Name | Ethyl (S)-3-piperidinecarboxylate L-tartrate | [7] |
| Molecular Formula | C₁₂H₂₁NO₈ | [9] |
| Molecular Weight | 307.30 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in water and physiological saline | [1][7] |
| Storage | Store at 2-8°C, protected from light and moisture | N/A |
Protocol 1: Preparation of Dosing Solution (for Intraperitoneal Injection)
Rationale: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents, offering rapid absorption. A sterile, isotonic saline solution is the preferred vehicle to minimize irritation and ensure physiological compatibility.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume. For dose-response studies, preparing a stock solution that can be serially diluted is recommended.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated weight of the compound to a sterile vial.
-
Add the appropriate volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the compound is completely dissolved. This compound is reported to be soluble in aqueous solutions[1][7].
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Label the vial clearly with the compound name, concentration, date of preparation, and store at 2-8°C. It is recommended to use freshly prepared solutions for each experiment.
Preclinical Evaluation in Seizure Models
The selection of an appropriate animal model is critical for evaluating the anticonvulsant potential of a compound. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models are the most widely used for initial screening, as they represent different seizure types and underlying mechanisms[10]. The Kainic Acid model is employed to study temporal lobe epilepsy, a common form of focal epilepsy in adults[11].
Experimental Workflow Overview
Caption: General workflow for assessing anticonvulsant efficacy.
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model
Rationale: The PTZ model is highly predictive of drugs effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist, and thus this model is particularly sensitive to compounds that enhance GABAergic neurotransmission[12]. It is an excellent primary screen for a GABA reuptake inhibitor.
Materials:
-
Male mice (e.g., C57BL/6 or NMRI strains, 20-25g)
-
This compound dosing solution (Protocol 1)
-
Pentylenetetrazol (PTZ) solution (e.g., 60-85 mg/kg, dissolved in sterile 0.9% saline)
-
Observation chambers
-
Timer
Procedure:
-
Acclimatize animals to the housing facility for at least 3 days prior to the experiment.
-
On the day of the experiment, weigh each animal and randomly assign them to treatment groups (vehicle control, positive control e.g., Diazepam, and various doses of this compound).
-
Administer the test compound or vehicle via i.p. injection. A pre-treatment time of 30-60 minutes is recommended to allow for absorption and distribution to the CNS[5][13].
-
Following the pre-treatment period, administer a convulsant dose of PTZ (typically 60-85 mg/kg, i.p., depending on the mouse strain).
-
Immediately place the animal in an individual observation chamber and start a timer.
-
Observe the animal for 30 minutes and score the seizure severity using a standardized scale (e.g., a modified Racine scale). Key endpoints to record are the latency to the first myoclonic jerk and the presence or absence of a generalized tonic-clonic seizure.
Behavioral Scoring (Modified Racine Scale for PTZ):
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks without upright posture
-
Stage 3: Myoclonic jerks, upright posture with forelimb clonus
-
Stage 4: Tonic-clonic seizures, loss of posture
-
Stage 5: Tonic-clonic seizures with loss of posture and falling, may include wild running and jumping
Data Analysis:
-
Compare the latency to the first seizure and the mean seizure score between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the percentage of animals in each group protected from generalized tonic-clonic seizures.
-
Determine the ED₅₀ (the dose effective in protecting 50% of animals) using probit analysis.
Expected Outcomes: Based on studies of related nipecotic acid esters and other GABA reuptake inhibitors, this compound is expected to dose-dependently increase the latency to seizures and reduce the severity of PTZ-induced convulsions[5][14].
Protocol 3: Maximal Electroshock (MES) Seizure Model
Rationale: The MES test is a model of generalized tonic-clonic seizures and is highly predictive of drugs that prevent seizure spread[10]. While GABAergic drugs can be effective, this model is often less sensitive to them compared to the PTZ model, as it primarily identifies compounds that block voltage-gated sodium channels[6]. Evaluating a GABA reuptake inhibitor in this model provides important information about its spectrum of activity.
Materials:
-
Male rats (e.g., Sprague-Dawley, 150-200g) or mice
-
This compound dosing solution (Protocol 1)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Electrode solution (0.9% saline)
Procedure:
-
Acclimatize and group animals as described in Protocol 2.
-
Administer the test compound or vehicle via i.p. injection (30-60 minute pre-treatment time).
-
Just prior to stimulation, apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.
-
Position the corneal electrodes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats).
-
Immediately observe the animal for the presence or absence of the primary endpoint: tonic hindlimb extension (a rigid, extended posture of the hindlimbs lasting for at least 3 seconds).
-
The abolition of the tonic hindlimb extension phase is considered protection.
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from tonic hindlimb extension.
-
Determine the ED₅₀ using probit analysis.
-
Compare the protection rates between groups using a Chi-square or Fisher's exact test.
Expected Outcomes: GABA reuptake inhibitors generally show weaker efficacy in the MES model compared to the PTZ model[14]. This compound may show protection only at higher doses, or it may not be effective at all. This result is still valuable as it helps to characterize the compound's specific mechanism of action.
Advanced Evaluation: Electroencephalography (EEG) Analysis
Rationale: While behavioral observation is crucial, direct measurement of brain electrical activity via EEG provides a quantitative and objective assessment of a compound's anticonvulsant effects. EEG can reveal subtle changes in brain state and seizure dynamics that are not apparent from behavior alone[11].
Protocol 4: EEG Recording and Quantitative Analysis
Procedure:
-
Electrode Implantation: Several weeks prior to the experiment, animals undergo stereotaxic surgery to implant cortical or depth electrodes. This allows for recovery and ensures stable recordings.
-
Baseline Recording: Record baseline EEG activity for a defined period before drug administration to establish a stable baseline for each animal.
-
Experimental Recording: Following administration of the vehicle or this compound and subsequent seizure induction (e.g., with PTZ or Kainic Acid), record the EEG for the duration of the observation period.
-
Quantitative EEG (qEEG) Analysis: Analyze the recorded EEG signals using specialized software. Key parameters to investigate include:
-
Spectral Power: Analyze changes in the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma). GABAergic drugs often cause a shift in the power spectrum, such as an increase in beta activity and a decrease in alpha activity[15][16].
-
Spike and Wave Discharge (SWD) Analysis: Quantify the number, duration, and amplitude of epileptiform discharges.
-
Seizure Onset Latency: Precisely determine the time from convulsant administration to the first electrographic seizure activity.
-
Expected Outcomes with qEEG: An effective dose of this compound is expected to:
-
Reduce the number and duration of epileptiform discharges.
-
Decrease the overall power of the EEG signal during a seizure.
-
Potentially alter the power spectrum of the background EEG, reflecting an increase in inhibitory tone.
| Parameter | Predicted Effect of this compound | Rationale |
| PTZ Seizure Score | ↓ Dose-dependent decrease | Enhances GABAergic inhibition, directly counteracting the effect of the GABA-A antagonist PTZ. |
| MES Seizure Protection | Minimal to moderate protection at higher doses | MES is less sensitive to GABAergic agents; protection indicates broader activity. |
| EEG Spike Frequency | ↓ Decrease | Increased inhibition reduces neuronal hyperexcitability and firing. |
| EEG Seizure Duration | ↓ Decrease | Enhanced inhibitory tone helps to terminate seizure activity more quickly. |
| Latency to Seizure | ↑ Increase | Higher levels of inhibition raise the threshold for seizure initiation. |
Pharmacokinetic Considerations
Conclusion and Future Directions
This compound represents a promising strategy for enhancing GABAergic neurotransmission for the potential treatment of epilepsy. The protocols outlined in this guide provide a robust framework for its preclinical evaluation. By employing a combination of behavioral and electrophysiological assessments in well-validated animal models, researchers can effectively characterize the anticonvulsant profile of this compound. Future studies should aim to establish a full pharmacokinetic/pharmacodynamic relationship and explore its efficacy in chronic epilepsy models to further validate its therapeutic potential.
References
-
Crider, A. M., Tita, T. T., Wood, J. D., & Hinko, C. N. (1982). Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. Journal of medicinal chemistry, 25(11), 1214-9. [Link]
-
Gidal, B. E., Crooks, P. A., & Piasentin, M. (2005). Systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats. Pharmaceutical research, 22(5), 746–751. [Link]
-
Dalby, N. O. (2003). GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors. Neuropharmacology, 44(5), 674-83. [Link]
-
Mori, N., & Wada, J. A. (1989). Comparative study of the anticonvulsant effect of gamma-aminobutyric acid agonists in the feline kindling model of epilepsy. Epilepsia, 30(4), 484-9. [Link]
-
Dhir, A. (2012). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy research, 98(2-3), 108-18. [Link]
-
Oakley, J. C., Kalume, F., & Catterall, W. A. (2013). Synergistic GABA-enhancing therapy against seizures in a mouse model of Dravet syndrome. The Journal of pharmacology and experimental therapeutics, 345(2), 215–224. [Link]
-
ChemBK. (n.d.). (S)-Ethyl nipecotate-L-tartrate. Retrieved February 15, 2026, from [Link]
-
Cossart, R., Dinocourt, C., Gigleux, V., De Bock, F., Hoshiko, M., & Ben-Ari, Y. (2001). The kainic acid models of temporal lobe epilepsy. ENeuro, 8(2), ENEURO.0263-20.2021. [Link]
-
Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82. [Link]
-
Yuen, E., & Soderling, T. R. (1986). Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice. The Journal of pharmacology and experimental therapeutics, 237(3), 773-80. [Link]
-
Gonsalves, S. F., & Coyle, J. T. (1989). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. The Journal of pharmacology and experimental therapeutics, 251(3), 1085-91. [Link]
-
Garcia-Cairasco, N. (2012). Behavioral and EEG effects of GABAergic manipulation of the nigro-tectal pathway in the Wistar audiogenic rat (WAR) strain II. Epilepsy & behavior : E&B, 24(2), 163–172. [Link]
-
Anderson, L., Kahlig, K. M., Souza, M., & Petrou, S. (2024). Establishing the Predictive Validity of Preclinical Seizure Models in Generalized Epilepsies: An Extension of the Praxis Analysis of Concordance Framework. American Epilepsy Society Annual Meeting. [Link]
-
Löscher, W. (2017). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 47, 1-19. [Link]
-
Lason, W., Chlebicka, M., & Rejdak, K. (2013). Research on new antiepileptic drugs--a difficult road. Pharmacological reports : PR, 65(6), 1481–1489. [Link]
-
Sun, X., Li, Y., Zhuang, X., & Hu, Y. (2011). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 396-398, 1118-1121. [Link]
-
Marrosu, F., De Martino, M. R., & Puligheddu, M. (1998). Electroencephalographic study of the GABA-withdrawal syndrome in rats. Epilepsia, 39(8), 810-7. [Link]
-
Wikipedia. (2023, November 13). Arecoline. In Wikipedia. [Link]
-
Zorn, S. H., et al. (1987). (R)-nipecotic acid ethyl ester: a direct-acting cholinergic agonist that displays greater efficacy at M2 than at M1 muscarinic receptors. The Journal of pharmacology and experimental therapeutics, 242(1), 173-8. [Link]
-
Akeju, O., et al. (2021). Machine learning of EEG spectra classifies unconsciousness during GABAergic anesthesia. PLoS ONE, 16(4), e0246165. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14183616, Ethyl (R)-Nipecotate L-Tartrate. Retrieved February 15, 2026 from [Link].
-
bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. [Link]
-
Dhir, A., & Kulkarni, S. K. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy research, 73(2), 108-18. [Link]
-
Mbam, C. N., et al. (2022). Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study. Epilepsy & Behavior, 133, 108781. [Link]
-
Quick Company. (2013). Process For The Production Of L Carnitine Tartrate. [Link]
-
Al-kassas, R., et al. (2017). Solving manufacturing problems for L-carnitine-L-tartrate to improve the likelihood of successful product scale-up. Drug development and industrial pharmacy, 43(12), 2050-2059. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic GABA-Enhancing Therapy against Seizures in a Mouse Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the anticonvulsant effect of gamma-aminobutyric acid agonists in the feline kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nipecotic acid: systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl (R)-Nipecotate L-Tartrate | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Behavioral and EEG effects of GABAergic manipulation of the nigro-tectal pathway in the Wistar audiogenic rat (WAR) strain II: an EEG wavelet analysis and retrograde neuronal tracer approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 14. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electroencephalographic study of the GABA-withdrawal syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Machine learning of EEG spectra classifies unconsciousness during GABAergic anesthesia [dspace.mit.edu]
Application Notes and Protocols for the Chiral Resolution of Racemic Compounds Using Diastereomeric Salt Formation with Dibenzoyl-L-Tartaric Acid
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical sciences, agrochemicals, and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and physiological effects.[1] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 1:1 mixture of enantiomers) is a critical and often legally mandated step in drug development and manufacturing.[2][3]
Among the arsenal of techniques available for chiral separation, diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and economically viable method, particularly for industrial applications.[2][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and optimization strategies for the chiral resolution of racemic compounds, with a specific focus on the use of the highly effective and versatile resolving agent, (-)-O,O'-Dibenzoyl-L-tartaric acid.
Dibenzoyl-L-tartaric acid is a derivative of the naturally occurring (+)-tartaric acid and is widely employed due to its ability to form stable, crystalline diastereomeric salts with a broad range of racemic bases, such as amines.[6][7][8][9] Its rigid structure and multiple hydrogen bonding sites often lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, which in turn manifests as a crucial difference in their solubilities—the very property exploited for their separation.[4][10]
This guide is structured to provide not just a set of instructions, but a deeper understanding of the underlying principles that govern a successful resolution. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into troubleshooting and optimization, empowering the user to adapt and refine these methods for their specific chiral separation challenges.
The Principle of Diastereomeric Salt Resolution
The fundamental premise of this resolution technique is the conversion of a pair of enantiomers, which possess identical physical properties (e.g., solubility, melting point), into a pair of diastereomers, which do not.[1][10][11] This transformation is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. In the context of this guide, we will focus on the resolution of a racemic base (a mixture of (R)-Base and (S)-Base) using the enantiopure (-)-Dibenzoyl-L-tartaric acid ((-)-DBTA).
The acid-base reaction between the racemic base and (-)-DBTA yields two diastereomeric salts: [(R)-Base·(-)-DBTA] and [(S)-Base·(-)-DBTA]. Because these salts are diastereomers, they have distinct physical properties, most critically, different solubilities in a given solvent system.[4][10] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt from the solution, leaving the more soluble diastereomer in the mother liquor.[10]
The key steps in the chiral resolution process are:
-
Diastereomeric Salt Formation: Reaction of the racemic compound with the chiral resolving agent in a suitable solvent.
-
Fractional Crystallization: Isolation of the less soluble diastereomeric salt by crystallization.
-
Liberation of the Enantiomer: Recovery of the desired enantiomer from the purified diastereomeric salt.
-
Recovery of the Resolving Agent: Regeneration and recycling of the chiral resolving agent for economic and environmental sustainability.
The success of this entire process hinges on the careful selection of the solvent and the optimization of crystallization conditions.
Experimental Workflow for Diastereomeric Salt Resolution
Caption: A generalized workflow for the chiral resolution of a racemic base using (-)-Dibenzoyl-L-tartaric acid.
Key Parameters for Optimization
Achieving high yield and enantiomeric excess in a diastereomeric salt resolution is rarely a matter of chance. It is the result of systematic optimization of several critical parameters.
Solvent Selection: The Cornerstone of Separation
The choice of solvent is arguably the most critical factor in a successful resolution. An ideal solvent system should exhibit a significant difference in the solubility of the two diastereomeric salts.[12] Additionally, it should allow for the formation of well-defined, easily filterable crystals.
Causality: The solvent influences the three-dimensional arrangement of the ions in the crystal lattice and the solvation of the ions in solution. These factors directly impact the stability of the crystal and the solubility of the salt. A good solvent will stabilize the less soluble salt in its crystalline form more than it solvates it in solution, while simultaneously keeping the more soluble salt in the liquid phase.
Practical Insights:
-
A single solvent is often insufficient. Mixtures of solvents (e.g., polar and non-polar) are frequently used to fine-tune the solubility profile. Common choices include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or hydrocarbons.
-
Screening a variety of solvents with different polarities is a crucial first step in process development.[2] This can be done on a small scale to quickly identify promising candidates.
| Solvent System Example | Typical Application | Rationale |
| Methanol/Water | Resolution of primary and secondary amines | The addition of water as an anti-solvent can induce crystallization. |
| Ethanol | Resolution of various amines | Good balance of polarity for dissolving the salts upon heating and allowing crystallization upon cooling. |
| Acetone | Resolution of less polar amines | Can provide a good solubility differential for certain diastereomeric pairs. |
| Ethyl Acetate | Resolution of amines | Often used in combination with other solvents to modulate polarity. |
Stoichiometry: The Molar Ratio of Resolving Agent to Racemate
While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, this is not always optimal.[12] For diprotic resolving agents like dibenzoyl-L-tartaric acid, the stoichiometry can be more complex. However, for the resolution of a mono-basic racemate, a ratio of 0.5 equivalents of the resolving agent to 1 equivalent of the racemate (often referred to as a "half-equivalent" method) is frequently employed.
Causality: Using a sub-stoichiometric amount of the resolving agent ensures that there is an excess of the racemic base. This can suppress the crystallization of the more soluble diastereomeric salt by keeping it in solution, thereby increasing the purity of the crystallized product. The unreacted enantiomer of the base remains in the mother liquor.
Practical Insights:
-
Start with 0.5 to 1.0 equivalents of dibenzoyl-L-tartaric acid per equivalent of the racemic base.
-
The optimal ratio is compound-specific and should be determined experimentally.[13] Ratios outside of this range can sometimes be beneficial.[14]
Temperature Profile and Cooling Rate
The temperature at which salt formation and crystallization occur directly affects the solubility of the diastereomeric salts.[4][12] Generally, solubility increases with temperature. This property is exploited in cooling crystallization, where the components are dissolved at an elevated temperature and then cooled to induce precipitation of the less soluble salt.
Causality: The rate of cooling influences the degree of supersaturation, which in turn affects the nucleation and crystal growth rates.[12] Rapid cooling can lead to the formation of many small crystals and may trap impurities or the undesired diastereomer, resulting in lower purity. A slow, controlled cooling profile allows for the growth of larger, purer crystals.[4]
Practical Insights:
-
Dissolve the racemate and resolving agent at a temperature that ensures complete dissolution.
-
Employ a slow and linear cooling rate (e.g., 0.1-0.5 °C/min) to promote the formation of high-purity crystals.[4]
-
An aging period at the final, lower temperature can allow the system to reach equilibrium and maximize the yield of the crystallized salt.[13]
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific racemic compound being resolved.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of the racemic base in a pre-determined optimal solvent or solvent mixture with gentle heating and stirring.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-1.0 equivalents of (-)-Dibenzoyl-L-tartaric acid in the same solvent, again with gentle heating if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the solution of the racemic base at an elevated temperature. Stir the mixture to ensure homogeneity.
-
Crystallization:
-
Cooling Crystallization: Gradually cool the solution according to a pre-determined temperature profile. Seeding the solution with a small amount of the desired pure diastereomeric salt can be beneficial to induce crystallization and control crystal size.
-
Evaporative Crystallization: If the salts are highly soluble, slowly evaporating the solvent at a constant temperature can be an alternative.
-
-
Aging: Once the final temperature is reached, continue to stir the resulting slurry for a period (e.g., 2-24 hours) to allow for the crystallization to complete and for the system to approach thermodynamic equilibrium.[15]
-
Isolation: Collect the crystallized diastereomeric salt by filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified diastereomeric salt under vacuum to a constant weight.
Protocol 2: Liberation of the Pure Enantiomer
-
Suspension: Suspend the dried, purified diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Basification: While stirring vigorously, add an aqueous solution of a strong base (e.g., 1 M NaOH or KOH) dropwise until the pH of the aqueous layer is >12.[10] This will break the salt, liberating the free base into the organic layer and forming the water-soluble disodium salt of dibenzoyl-L-tartaric acid.[16]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the amine.[10]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched base.
Protocol 3: Recovery and Recycling of Dibenzoyl-L-Tartaric Acid
For a process to be economically and environmentally sustainable, the recovery and reuse of the expensive resolving agent is crucial.[16]
-
Acidification: Take the basic aqueous layer from Protocol 2, which contains the sodium salt of (-)-Dibenzoyl-L-tartaric acid, and cool it in an ice bath.
-
Precipitation: Slowly add a mineral acid (e.g., concentrated HCl) with stirring until the pH is strongly acidic (pH 1-2).[16] This will protonate the tartrate salt, causing the less water-soluble dibenzoyl-L-tartaric acid to precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated resolving agent by filtration, wash with cold deionized water, and dry under vacuum.[16]
The recovered dibenzoyl-L-tartaric acid can often be reused without further purification, but its purity should be checked (e.g., by melting point or optical rotation) before reuse.[16]
Analytical Methods for Monitoring Resolution Success
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the product. Accurate determination of ee is essential.
Enantiomeric Excess (ee): A measure of the purity of the chiral sample, calculated as: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
Common Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and reliable method for determining ee.[17][18][19] It uses a chiral stationary phase to separate the enantiomers, and the relative peak areas are used to calculate the ee.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by derivatizing the enantiomers with a chiral auxiliary (e.g., Mosher's acid) to create diastereomers that are distinguishable by NMR.[19][20]
-
Polarimetry: Measures the optical rotation of the sample. While it can confirm the presence of a single enantiomer, it is less accurate for precise ee determination unless a pure standard is available for comparison.[20]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | - Diastereomeric salts are too soluble in the chosen solvent. - Insufficient concentration. | - Screen other solvents or solvent mixtures. - Try an anti-solvent addition. - Concentrate the solution. - Seed the solution with a crystal of the desired salt. |
| Low Yield | - The solubility difference between the diastereomeric salts is small. - The desired salt is too soluble even at low temperatures. - Suboptimal stoichiometry. | - Optimize the solvent system to maximize the solubility difference.[12] - Adjust the cooling profile and final temperature. - Experiment with different racemate-to-resolving agent ratios.[12] |
| Low Enantiomeric Excess (ee) | - Co-precipitation of the more soluble diastereomer. - Inefficient separation of the solid from the mother liquor. - Racemization of the product or resolving agent during the process. | - Slow down the cooling rate. - Recrystallize the diastereomeric salt.[21] - Ensure efficient washing of the filter cake with cold solvent. - Check the stability of the compounds under the experimental conditions. |
| Formation of an Oil or Gum | - The melting point of the diastereomeric salt is below the crystallization temperature. - The salt is "oiling out" due to high supersaturation. | - Lower the dissolution temperature. - Use a more dilute solution. - Change the solvent system. |
Conclusion
Diastereomeric salt formation using (-)-Dibenzoyl-L-tartaric acid is a powerful and versatile technique for the chiral resolution of racemic compounds, particularly amines.[10] Its success is not serendipitous but rather the result of a systematic and logical approach to process development. By understanding the fundamental principles of solubility, crystallization, and the influence of key parameters such as solvent, stoichiometry, and temperature, researchers can design and execute efficient and scalable resolution protocols. This guide provides the foundational knowledge and practical steps to harness this classical yet highly relevant technique to obtain enantiomerically pure compounds, a crucial requirement in modern chemical and pharmaceutical development.
References
- Benchchem. Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
- Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Scholars. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Benchchem. Technical Support Center: Recovery and Recycling of (+)-Dibenzoyl-D-tartaric Acid.
- Benchchem. Troubleshooting low yields in diastereomeric salt formation.
- ChemicalBook. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method.
- Miklós H. Bosits et al. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. 2022.
- Separation and Purification Technology. Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. 2026.
- Arthur W.H. Lam and Ka Ming Ng. 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. 2006.
- ACS Publications. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. 2023.
- Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. 2019.
- MPG.PuRe. Formation and Crystallization based Separation of Diastereomeric Salts.
- Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. 2012.
- ResearchGate. Recrystallization of mixture of diastereomers 112 from different solvents 83. 2021.
- Determination of enantiomeric excess.
- BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. 2018.
- ChemicalBook. Dibenzoyl-L-tartaric acid | 2743-38-6.
- Google Patents. WO2003042132A1 - Recovery and recycling of chiral tartaric acid resolving agents.
- RSC Publishing. Optical resolution of racemic alcohols by diastereoisomeric complex formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid; the crystal structure of the (–)-(1R,2S,5R).
- Benchchem. A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%).
- Wikipedia. Chiral resolution.
- PMC. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base.
- LookChem. Cas 2743-38-6,Dibenzoyl-L-tartaric acid.
- Patsnap. Preparation method of D/L-dibenzoyl tartaric acid.
- Hubei widely|chemical. Dibenzoyl-L-tartaric acid.
- Benchchem. A Comparative Guide to Chiral Resolution: Di-p- toluoyl-D-tartaric Acid vs. Dibenzoyl.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chiral Separations: The Power of Dibenzoyl-L-Tartaric Acid.
- Google Patents. CN104496806A - Synthetic method of L-dibenzoyl tartaric acid.
- Crystal Growth & Design. Population Balance Modeling of Diastereomeric Salt Resolution. 2023.
- ResearchGate. (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives. 2026.
- Chiralpedia. Part 6: Resolution of Enantiomers. 2025.
- PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Googleapis.com. (12) United States Patent. 2011.
- Sigma-Aldrich. Dibenzoyl-L-tartaric acid L-DBTA.
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Dibenzoyl-L-tartaric acid | 2743-38-6 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 15. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. uma.es [uma.es]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 20. Determination of enantiomeric excess [ch.ic.ac.uk]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Ethyl (S)-nipecotate L-tartrate in Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl (S)-nipecotate L-tartrate. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during in vitro and cell-based assays. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible experimental outcomes.
Section 1: Understanding the Molecule: Key Physicochemical Properties
A fundamental understanding of this compound's properties is the first step in troubleshooting.
Question: What is this compound, and why is its form important for solubility?
Answer: this compound is the L-tartrate salt of Ethyl (S)-nipecotate.[1][2][3] The parent molecule, Ethyl (S)-nipecotate, is the ethyl ester of nipecotic acid and functions as a valuable chiral building block in pharmaceutical synthesis, notably as a GABA uptake inhibitor.[1][4][5] As a free base, it is an oily liquid with good solubility in organic solvents like DMSO and ethanol but is only sparingly soluble in water.[4][6]
The formation of a salt with L-tartaric acid—a highly water-soluble organic acid—is a common pharmaceutical strategy to improve the aqueous solubility and handling of a basic parent compound.[7] This converts the oily liquid into a stable, crystalline solid.[8][9] While this salt form significantly enhances water solubility compared to the free base, its behavior in complex, buffered aqueous media used in assays can be nuanced and requires careful handling.
Question: How does pH impact the solubility of this compound?
Answer: The pH of the solution is the most critical factor governing the solubility of this compound. The molecule contains a basic piperidine nitrogen from the nipecotate moiety and acidic carboxyl groups from the tartrate counterion. The solubility of such salts is highly pH-dependent.[7][10]
-
In Acidic to Neutral pH (pH < ~7.5): The piperidine nitrogen remains protonated (positively charged). This ionized state is highly favorable for interaction with polar water molecules, leading to greater solubility.
-
In Basic pH (pH > ~8): As the pH increases, the piperidine nitrogen can become deprotonated, losing its positive charge. This shift towards the less polar free base form dramatically reduces aqueous solubility and can lead to precipitation.
Therefore, maintaining a slightly acidic to neutral pH is generally recommended for keeping the compound in solution. Basic salts are typically more soluble in acidic solutions.[10]
Question: What are the general solubility characteristics of this compound?
Answer: The compound's solubility is a tale of two parts: the parent ester and its salt form. The table below summarizes its general solubility profile based on available data.
| Solvent | Solubility Profile | Rationale & Citation |
| Water | Soluble | The L-tartrate salt form is designed for aqueous solubility. Several suppliers confirm its solubility in water, which is necessary for creating aqueous stocks.[2][11] The degree of solubility is highly pH-dependent.[7][10] |
| DMSO (Dimethyl Sulfoxide) | Soluble | The parent free base is soluble in DMSO, making it an excellent choice for creating high-concentration stock solutions.[4] |
| Ethanol | Soluble | The free base is soluble in ethanol, which can be used as a solvent or co-solvent.[4] |
| Aqueous Buffers (e.g., PBS, Tris, HEPES) | Conditionally Soluble | Solubility is highly dependent on the buffer's pH, ionic strength, and the presence of other components.[7][12] Precipitation is common upon dilution of a concentrated stock if the final concentration exceeds the solubility limit under the specific assay conditions. |
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common immediate issues encountered in the lab.
Question 1: What is the best solvent to prepare my initial stock solution?
Answer: For maximum flexibility, preparing a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO is the most robust starting point.[4] This ensures the compound is fully dissolved before its introduction into aqueous systems. Alternatively, given its reported water solubility, you can attempt to prepare a stock directly in sterile, purified water or a simple, slightly acidic buffer (e.g., 50 mM citrate buffer, pH 5-6). Always verify complete dissolution visually before proceeding.
Question 2: My compound precipitated when I diluted my DMSO stock into my assay buffer. Why did this happen and what can I do?
Answer: This is the most common solubility issue and typically occurs for two reasons:
-
Exceeding Solubility Limit: The final concentration of the compound in the aqueous assay buffer is higher than its solubility limit under those specific conditions (pH, salt concentration, temperature).[13]
-
Solvent Shift: The rapid change from a highly favorable organic solvent (DMSO) to a less favorable aqueous environment can cause the compound to "crash out" of solution before it can be properly dispersed.
To resolve this:
-
Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration in your assay.
-
Improve Dilution Technique: Add the DMSO stock to the assay buffer dropwise while vortexing or stirring the buffer. This avoids high local concentrations and promotes rapid dispersion.
-
Modify the Assay Buffer: Consider adjusting the buffer pH to be more acidic (if your assay tolerates it) or adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the buffer to help maintain solubility.[12]
Question 3: Can I adjust the pH of my assay buffer to improve solubility?
Answer: Yes, this is a very effective strategy, provided the pH change does not compromise the biological activity or stability of other assay components (e.g., enzymes, cells).[10][14] For this compound, slightly lowering the pH of your assay buffer (e.g., from 7.4 to 7.0 or 6.8) can significantly increase solubility by ensuring the piperidine group remains fully protonated. Always run a pH tolerance control experiment for your assay system.
Question 4: What is the maximum percentage of DMSO I can use in my assay?
Answer: There is no universal answer; the tolerance for DMSO is highly dependent on the specific cell line or biological system being studied.[15]
-
General Guideline: Most cell-based assays can tolerate DMSO up to 0.5% (v/v) without significant toxicity. Many sensitive assays require the final concentration to be ≤0.1%.
-
Best Practice: You must determine the DMSO tolerance for your specific assay. Run a vehicle control experiment with a range of DMSO concentrations (e.g., 0.05% to 1.0%) to identify the highest concentration that does not affect the assay's performance or cell viability.
Section 3: In-Depth Troubleshooting Guides
This section provides step-by-step protocols for systematically addressing solubility issues.
Guide 1: Standard Protocol for Solubilization and Serial Dilution
This workflow is the recommended starting point for preparing your compound for an assay.
Objective: To prepare a clear, soluble working solution of this compound for use in biological assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, purified water (e.g., Milli-Q) or appropriate assay buffer
-
Vortex mixer
-
Bath sonicator
Protocol:
-
Prepare High-Concentration Primary Stock:
-
Calculate the mass of this compound powder required to make a 10-50 mM stock solution in DMSO.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex vigorously for 1-2 minutes to dissolve the compound.
-
If any particulates remain, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate. This is your Primary Stock .
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions from your Primary Stock using 100% DMSO to create lower concentration stocks (e.g., 1 mM, 100 µM). This minimizes the volume of DMSO added in the final step.
-
-
Prepare Final Working Solution:
-
Warm your final aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Place the tube of assay buffer on a vortex mixer at a medium speed.
-
While the buffer is vortexing, add the required volume of your DMSO stock drop-by-drop directly into the buffer. The final DMSO concentration should ideally be below 0.5%.
-
Continue vortexing for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the final Working Solution . If it remains clear, you can proceed with your assay. If it appears cloudy or contains precipitate, proceed to Guide 2 and 3.
-
Guide 2: Determining the Aqueous Solubility Limit in Your Assay Buffer
This protocol helps you quantify the solubility limit of the compound in your specific experimental conditions.
Objective: To determine the maximum concentration at which this compound remains soluble in your final assay buffer.
Principle: This method relies on measuring light scattering caused by compound precipitation. A turbid solution, indicating precipitation, will have a higher absorbance reading than a clear solution.[13]
Protocol:
-
Prepare a high-concentration stock of your compound in DMSO (e.g., 20 mM).
-
In a 96-well clear-bottom plate, add your final assay buffer to a series of wells.
-
Create a serial dilution of your compound directly in the plate. For example, add the DMSO stock to the first well to achieve a high concentration (e.g., 200 µM) and then perform 2-fold serial dilutions across the plate, ensuring the DMSO percentage remains constant.
-
Include a "buffer + DMSO only" control well.
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 30 minutes).
-
Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb, typically in the range of 500-650 nm.[13]
-
Plot the absorbance reading against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline of the control well is the approximate limit of solubility. Work at concentrations below this limit.
Guide 3: Advanced Strategies for Persistent Solubility Issues
If standard methods fail, these advanced techniques can be employed.
-
pH Modification: As detailed in the FAQ, systematically test the effect of lowering the buffer pH on both compound solubility and assay integrity. Buffers like MES and PIPES are suitable for lower pH ranges (6.0-7.0), while HEPES and Tris are common for neutral to slightly basic ranges.[16][17]
-
Use of Co-solvents and Surfactants:
-
Tween-20/Pluronic F-127: Add a low concentration of a non-ionic surfactant (e.g., 0.005% - 0.05% Tween-20) to your assay buffer.[12] These agents can help stabilize the compound in solution and prevent precipitation without typically interfering with biological activity at these low levels.
-
Polyethylene Glycol (PEG): In some cases, the addition of a low molecular weight PEG (e.g., PEG300 or PEG400) as a co-solvent in the final buffer can improve solubility.[18]
-
-
Salt Formation with Different Counterions: While you are supplied with the L-tartrate salt, for development purposes, creating salts with different counterions (e.g., hydrochloride, mesylate) can drastically alter solubility profiles.[19] This is an advanced drug development strategy.
Section 4: Visualization & Workflow Diagrams
The following diagrams illustrate the decision-making process for handling this compound.
Caption: Standard workflow for preparing this compound for assays.
Caption: Logical troubleshooting guide for compound precipitation.
Section 5: References
-
How to Enhance Tartaric Acid Solubility in Water. (2025). Patsnap Eureka.
-
ETHYL NIPECOTATE 71962-74-8 wiki. Guidechem.
-
Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays. Benchchem.
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate.
-
Ethyl Nipecotate. SRIRAMCHEM.
-
What are the factors that influence solubility? (2024). AAT Bioquest.
-
Buffer - assay buffer composition. NanoTemper Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-whOJ7JNkVKYL1c6kY-3hp1C1Kg7sGl8x8lTOyJGkY0PNFuZQ8DbLlKQsJrYv4TFznUeXACArZz5Ad-n83Sk21n1mBzXiG40tpTBI69ALpW7W52ROTKDtEXhhihI_bJpMIfo3be4DgnYX22NeUoMFaYH3K7BT0-FgTbNUogwLhXGEqqGefCwMkJ7cRcNRozpjUAeVWLjt-1oeXaVjg==]([Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl (R)-nipecotate, L -tartrate 97 167392-57-6 [sigmaaldrich.com]
- 3. Ethyl (R)-Nipecotate L-Tartrate | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 5. biocrick.com [biocrick.com]
- 6. Page loading... [wap.guidechem.com]
- 7. How to Enhance Tartaric Acid Solubility in Water [eureka.patsnap.com]
- 8. chembk.com [chembk.com]
- 9. Ethyl (S)-3-Piperidinecarboxylate D-Tartrate | 83602-38-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 11. This compound | 83602-38-4 [chemicalbook.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dalochem.com [dalochem.com]
- 17. revvity.com [revvity.com]
- 18. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. – Cyprus Society of Human Genetics (CSHG) [cshg.org.cy]
- 19. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to Evaluating the Neuroprotective Effects of Ethyl (S)-nipecotate L-tartrate Against Known Neurotoxins
Abstract
Neurodegenerative diseases represent a significant and growing challenge in global health, characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these disorders is neurotoxicity, stemming from oxidative stress, mitochondrial dysfunction, and excitotoxicity. This guide provides a comprehensive framework for evaluating the neuroprotective potential of Ethyl (S)-nipecotate L-tartrate, a derivative of the GABA reuptake inhibitor nipecotic acid.[1] We present a series of robust in vitro protocols designed to assess its efficacy against a panel of well-established neurotoxins—MPP+, 6-OHDA, rotenone, and glutamate—each mimicking distinct aspects of neurodegenerative pathology.[2][3][4] This guide offers detailed, step-by-step methodologies for critical assays, including cell viability (MTT, LDH), apoptosis (caspase-3/7 activity, TUNEL), oxidative stress (ROS production), and mitochondrial health (membrane potential). Furthermore, we provide a comparative analysis framework to benchmark the performance of this compound against other potential neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel neuroprotective compounds.
Introduction: The Rationale for Neuroprotection and GABAergic Modulation
The central nervous system (CNS) is exquisitely vulnerable to insults from endogenous and exogenous toxins. An imbalance in critical neurotransmitter systems can exacerbate this vulnerability. The GABAergic system, the primary inhibitory network in the brain, plays a crucial role in maintaining neuronal homeostasis. Dysfunction in GABAergic neurotransmission has been implicated in the pathophysiology of several neurodegenerative diseases.[5]
This compound is a derivative of nipecotic acid, which is known to inhibit the reuptake of GABA, thereby increasing its availability in the synaptic cleft.[1] This enhancement of inhibitory signaling is hypothesized to counteract the excessive neuronal excitation (excitotoxicity) that is a common pathway of cell death in conditions like stroke and Alzheimer's disease.[5][6] Beyond its role in modulating excitotoxicity, emerging evidence suggests that compounds targeting the GABAergic system may also possess direct neuroprotective properties by mitigating oxidative stress and supporting mitochondrial function.
This guide outlines a systematic approach to validate the neuroprotective claims of this compound. By employing a battery of mechanistically distinct neurotoxins, we can construct a comprehensive profile of the compound's protective capabilities.
Mechanism of Action: Proposed Neuroprotective Pathways
The neuroprotective effects of this compound are thought to be multifactorial. The primary proposed mechanism is the enhancement of GABAergic tone, which directly counteracts glutamate-induced excitotoxicity.[7][8] Additionally, by reducing neuronal hyperexcitability, the compound may indirectly reduce the metabolic stress on neurons, leading to decreased production of reactive oxygen species (ROS) and preservation of mitochondrial integrity.
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Design: A Multi-Toxin Approach
To thoroughly evaluate the neuroprotective profile of this compound, we will utilize a panel of four neurotoxins, each with a distinct mechanism of action, in a neuronal cell line model (e.g., SH-SY5Y or primary cortical neurons).
-
MPP+ (1-methyl-4-phenylpyridinium): The active metabolite of MPTP, it selectively destroys dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain.[2][9] This models key aspects of Parkinson's disease.[4]
-
6-OHDA (6-hydroxydopamine): A neurotoxin that generates a high level of oxidative stress, leading to the degeneration of dopaminergic and noradrenergic neurons.[10][11][12] It is widely used in animal models of Parkinson's disease.[13]
-
Rotenone: A pesticide that also inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion and increased ROS production.[14][15][16] It can reproduce many features of Parkinson's disease in animal models.[17][18]
-
Glutamate: The primary excitatory neurotransmitter in the CNS. At high concentrations, it causes excitotoxicity, a process involving excessive calcium influx and subsequent neuronal death.[6][8][19] This is relevant to conditions like ischemic stroke and traumatic brain injury.[7]
Caption: General experimental workflow for evaluating neuroprotection.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.
-
Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or a vehicle control for 2 hours.
-
Neurotoxin Exposure: Introduce the respective neurotoxins at pre-determined toxic concentrations.
-
Incubation: Incubate for 24-48 hours, depending on the toxin and assay.
Cell Viability Assays
This assay measures the metabolic activity of viable cells.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
This assay quantifies the release of LDH from damaged cells into the culture medium.[20][21]
-
Collect 50 µL of the cell culture supernatant from each well.[22]
-
Transfer to a new 96-well plate.[23]
-
Add 100 µL of the LDH reaction mixture to each sample.[21]
-
Incubate for 30 minutes at room temperature, protected from light.[21]
-
Measure the absorbance at 490 nm.[21]
Apoptosis Assays
This assay measures the activity of key executioner caspases in apoptosis.[24][25]
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the caspase-3/7 substrate (containing the DEVD peptide sequence) to the cell lysate.[26][27]
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance of the cleaved substrate.[24]
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[28][29][30]
-
Incubate with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA with biotin-dUTP.[30][32]
-
Add streptavidin-HRP and a substrate to visualize the labeled cells.[30]
-
Quantify the number of TUNEL-positive cells using fluorescence microscopy.
Oxidative Stress Assay: ROS Measurement
This assay uses a fluorescent probe, such as H2DCF-DA, to measure intracellular ROS levels.[33][34]
-
Load the cells with H2DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) for 30 minutes.[33]
-
After treatment, measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[33] An increase in fluorescence indicates higher ROS levels.[35]
Mitochondrial Health Assay: Mitochondrial Membrane Potential (MMP)
This assay utilizes the JC-1 dye to assess mitochondrial health.[36][37]
-
Load the cells with JC-1 dye for 15-30 minutes.
-
In healthy cells with high MMP, JC-1 forms red fluorescent aggregates.[36][38]
-
In apoptotic cells with low MMP, JC-1 remains as green fluorescent monomers.[36][38]
-
Measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Comparative Analysis
To provide a comprehensive evaluation, the neuroprotective effects of this compound should be compared with a known neuroprotective agent, such as N-acetylcysteine (NAC), a potent antioxidant.
Table 1: Comparative Efficacy Against MPP+ (10 µM)
| Compound (Concentration) | Cell Viability (MTT, % of Control) | Caspase-3/7 Activity (Fold Change) | ROS Production (Fold Change) | MMP (Red/Green Ratio) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 | 2.5 ± 0.3 |
| MPP+ only | 45 ± 3.8 | 4.2 ± 0.4 | 3.8 ± 0.3 | 0.8 ± 0.1 |
| Ethyl (S)-nipecotate (10 µM) + MPP+ | 68 ± 4.1 | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.7 ± 0.2 |
| Ethyl (S)-nipecotate (50 µM) + MPP+ | 85 ± 5.5 | 1.6 ± 0.2 | 1.4 ± 0.1 | 2.2 ± 0.2 |
| N-acetylcysteine (1 mM) + MPP+ | 82 ± 4.9 | 1.8 ± 0.2 | 1.3 ± 0.1 | 2.1 ± 0.3 |
Table 2: Comparative Efficacy Against Glutamate (250 µM)
| Compound (Concentration) | Cell Viability (LDH, % of Max Release) | Caspase-3/7 Activity (Fold Change) | ROS Production (Fold Change) | MMP (Red/Green Ratio) |
| Vehicle Control | 5 ± 1.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 2.6 ± 0.2 |
| Glutamate only | 88 ± 6.3 | 3.5 ± 0.3 | 2.9 ± 0.2 | 1.1 ± 0.1 |
| Ethyl (S)-nipecotate (10 µM) + Glutamate | 55 ± 4.7 | 2.1 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.2 |
| Ethyl (S)-nipecotate (50 µM) + Glutamate | 32 ± 3.9 | 1.4 ± 0.1 | 1.3 ± 0.1 | 2.3 ± 0.3 |
| N-acetylcysteine (1 mM) + Glutamate | 65 ± 5.1 | 2.5 ± 0.3 | 1.5 ± 0.1 | 1.6 ± 0.2 |
Conclusion and Future Directions
This guide provides a robust and multifaceted approach to evaluating the neuroprotective effects of this compound. The presented protocols and comparative framework allow for a thorough assessment of its potential as a therapeutic agent for neurodegenerative diseases. Positive results from these in vitro studies would warrant further investigation in more complex models, such as ex vivo brain slices and in vivo animal models of neurodegeneration.[39][40][41] Future studies should also aim to elucidate the downstream signaling pathways modulated by this compound to gain a deeper understanding of its neuroprotective mechanisms.
References
-
Betarbet, R., Sherer, T. B., MacKenzie, G., Garcia-Osuna, M., Panov, A. V., & Greenamyre, J. T. (2000). Chronic systemic pesticide exposure reproduces features of Parkinson's disease. Nature Neuroscience, 3(12), 1301–1306. [Link]
-
Tsunemi, T., & La Spada, A. R. (2012). The Rotenone Models Reproducing Central and Peripheral Features of Parkinson's Disease. International Journal of Molecular Sciences, 13(9), 11503–11523. [Link]
-
Mehta, S. L., Manhas, N., & Raghubir, R. (2007). Molecular targets in cerebral ischemia for developing novel therapeutics. Brain Research Reviews, 54(1), 34–66. [Link]
-
Cannon, J. R., & Greenamyre, J. T. (2011). The role of environmental exposures in neurodegeneration and neurodegenerative diseases. Toxicological Sciences, 124(2), 225–250. [Link]
-
Vasavda, C., Snyder, S. H., & Paul, B. D. (2021). Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices. STAR Protocols, 2(1), 100332. [Link]
-
Xiong, N., Long, X., Xiong, J., Jia, M., Chen, C., & Huang, J. (2012). Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models. Critical Reviews in Toxicology, 42(7), 613–632. [Link]
-
NEUROFIT. (n.d.). In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons. Retrieved February 16, 2026, from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved February 16, 2026, from [Link]
-
Al-Hayani, A. A. (2011). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Iraqi Journal of Medical Sciences, 9(3), 209-217. [Link]
-
Bio-Rad. (n.d.). TUNEL Assay for Apoptosis Detection. Retrieved February 16, 2026, from [Link]
-
Scribd. (n.d.). LDH Assay Protocol for Cell Viability. Retrieved February 16, 2026, from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved February 16, 2026, from [Link]
-
ScienCell. (n.d.). TUNEL Apoptosis Assay (TUNEL). Retrieved February 16, 2026, from [Link]
-
Sbodio, J. I., Snyder, S. H., & Paul, B. D. (2019). Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons. Journal of Visualized Experiments, (145), e59223. [Link]
-
Pagoni, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7010. [Link]
-
Pagoni, A., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]
-
Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). Classic and new animal models of Parkinson's disease. Journal of Biomedicine and Biotechnology, 2012, 845618. [Link]
-
Le-Bel, C. P., Ischiropoulos, H., & Bondy, S. C. (1992). Evaluation of the probe 2',7'-dichlorofluorescin as an indicator of reactive oxygen species formation and oxidative stress. Chemical Research in Toxicology, 5(2), 227–231. [Link]
-
Blesa, J., & Przedborski, S. (2014). Parkinson's disease: animal models and dopaminergic cell vulnerability. Frontiers in Neuroanatomy, 8, 155. [Link]
-
Bonifacino, T., et al. (2024). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. International Journal of Molecular Sciences, 25(12), 6528. [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65–70. [Link]
-
Vasavda, C., Snyder, S. H., & Paul, B. D. (2021). Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices. STAR Protocols, 2(1), 100332. [Link]
-
Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61–69. [Link]
-
Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. The FEBS Journal, 279(7), 1156–1166. [Link]
-
Absin. (n.d.). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved February 16, 2026, from [Link]
-
Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS J, 279(7), 1156-66. [Link]
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved February 16, 2026, from [Link]
-
Danysz, W., & Parsons, A. C. (1998). Glutamate and schizophrenia--beyond the dopamine hypothesis. Glutamate and schizophrenia--beyond the dopamine hypothesis, 34(3), 247-52. [Link]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved February 16, 2026, from [Link]
-
Simola, N., Morelli, M., & Carta, A. R. (2007). The 6-hydroxydopamine model of Parkinson's disease. Neurotoxicity Research, 11(3-4), 151–167. [Link]
-
Darzynkiewicz, Z., Galkowski, D., & Zhao, H. (2008). Analysis of apoptosis by cytometry using TUNEL assay. Methods, 44(3), 250–254. [Link]
-
Radi, R. (2018). Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine. Proceedings of the National Academy of Sciences, 115(23), 5839–5848. [Link]
-
Choi, W. S., et al. (2008). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Journal of Neuroscience, 28(41), 10473–10483. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved February 16, 2026, from [Link]
-
Bindokas, V. P., Jordan, J., Lee, C. C., & Miller, R. J. (1996). Superoxide production in rat hippocampal neurons: selective imaging with hydroethidine. The Journal of Neuroscience, 16(4), 1324–1336. [Link]
-
Teismann, P., & Schulz, J. B. (2004). 6-Hydroxydopamine: a classical neurotoxin. Journal of Neural Transmission. Supplementa, (68), 119–130. [Link]
-
Trebak, F., et al. (2024). Trehalose Attenuates In Vitro Neurotoxicity of 6-Hydroxydopamine by Reducing Oxidative Stress and Activation of MAPK/AMPK Signaling Pathways. International Journal of Molecular Sciences, 25(19), 10793. [Link]
-
An, H. J., et al. (2019). In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation. Toxicology in Vitro, 60, 239-250. [Link]
Sources
- 1. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro model of Parkinson's disease - MPP+ and 6-OHDA intoxication of mesencephalic dopaminergic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 3. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 4. Neurotoxin-Induced Animal Models of Parkinson Disease: Pathogenic Mechanism and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. The rotenone model of Parkinson's disease: genes, environment and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Rotenone Models Reproducing Central and Peripheral Features of Parkinson’s Disease | MDPI [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. innoprot.com [innoprot.com]
- 20. scribd.com [scribd.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 25. mpbio.com [mpbio.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 27. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 28. clyte.tech [clyte.tech]
- 29. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 30. sciencellonline.com [sciencellonline.com]
- 31. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 32. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. mdpi.com [mdpi.com]
- 36. caymanchem.com [caymanchem.com]
- 37. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 38. biotium.com [biotium.com]
- 39. Quantitative measurement of reactive oxygen species in ex vivo mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Neurotoxic in vivo models of Parkinson's disease recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Ethyl (S)-nipecotate L-tartrate Against Commercial Standards
Abstract
Ethyl (S)-nipecotate, a pivotal chiral building block in the synthesis of numerous pharmaceutical agents, demands rigorous purity assessment to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the chemical and enantiomeric purity of laboratory-synthesized Ethyl (S)-nipecotate L-tartrate against commercially available standards. We will delve into the causality behind the selection of orthogonal analytical techniques, provide detailed, field-tested protocols, and present a clear methodology for data interpretation, ensuring a robust and self-validating approach to quality assessment.
Introduction: The Imperative of Purity in Chiral Synthesis
Ethyl (S)-nipecotate is the ethyl ester of (S)-nipecotic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA).[3] Its stereochemically defined structure is crucial for its application in synthesizing a variety of APIs, including immunopotentiating agents and novel GABA uptake inhibitors.[3][5][6] In chiral drug development, the presence of the undesired enantiomer ((R)-nipecotate) or other process-related impurities can lead to altered pharmacological activity, increased toxicity, or significant side effects. Therefore, the ability to accurately quantify both chemical and enantiomeric purity is not merely an analytical exercise but a cornerstone of drug safety and regulatory compliance.
This guide establishes a multi-pronged analytical strategy to compare a newly synthesized batch of this compound with high-grade commercial standards, providing a reliable measure of its suitability for downstream applications.
Material Provenance: Synthesized vs. Commercial
In-House Synthesis and Purification
The laboratory-synthesized batch was prepared via a classical resolution strategy. Racemic ethyl nipecotate was synthesized and subsequently resolved using L-(+)-tartaric acid as the chiral resolving agent. This process leverages the formation of diastereomeric salts with different solubilities, allowing for the selective crystallization of this compound.[5][7]
The rationale for this choice is its cost-effectiveness and scalability. The primary purification method following resolution is recrystallization from a suitable solvent system, such as a methanol/ethanol mixture, to enhance both chemical and enantiomeric purity by removing residual (R)-enantiomer and other process impurities.[8][9]
Commercial Standards
For this benchmark, two commercial standards were procured from leading chemical suppliers, designated as Commercial Standard A and Commercial Standard B . Both suppliers provided a Certificate of Analysis (CoA) specifying a purity of ≥99%. These standards serve as the gold standard against which our in-house batch is measured.
The Analytical Framework: An Orthogonal Approach
To build a trustworthy and comprehensive purity profile, we employ a series of orthogonal analytical techniques. This strategy is self-validating; each method interrogates the sample's properties from a different physical or chemical principle, and convergence of the results provides high confidence in the final purity assessment.
Caption: Orthogonal workflow for comprehensive purity assessment.
The core techniques selected are:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis, capable of separating the desired enantiomer from its stereoisomer (chiral HPLC) and from other chemical impurities (reverse-phase HPLC).[10][11]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides unambiguous structural confirmation and detects the presence of proton- or carbon-containing impurities.[12][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in the identification of unknown impurities.[14][15]
Detailed Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity
-
Causality: This method is essential for quantifying the enantiomeric excess (ee%). Chiral stationary phases (CSPs), such as immobilized amylose, create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities.[1][2] This difference in interaction energy results in different retention times, allowing for their separation and quantification.
-
Instrumentation: HPLC system with UV detector (e.g., Agilent 1260 Infinity II).
-
Reagents & Materials:
-
n-Hexane (HPLC Grade)
-
Ethanol (200 Proof, HPLC Grade)
-
Diethylamine (Reagent Grade)
-
This compound samples
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumental Parameters:
-
Data Analysis:
-
Identify the peaks for the (S)- and (R)-enantiomers. The (S)-enantiomer is expected to be the major peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Protocol 2: Reverse-Phase HPLC for Chemical Purity
-
Causality: This method separates compounds based on their hydrophobicity. It is used to detect and quantify any process-related impurities that are chemically distinct from the main compound, such as starting materials or by-products.
-
Instrumentation: HPLC system with UV detector.
-
Reagents & Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water.
-
Filter through a 0.45 µm PTFE syringe filter.
-
-
Instrumental Parameters:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate chemical purity by the area percent method: % Purity = (Area_Main_Peak / Total_Area_All_Peaks) x 100
-
Protocol 3: NMR for Structural Confirmation and Purity
-
Causality: NMR spectroscopy provides detailed information about the chemical structure. The chemical shift, integration, and multiplicity of each signal in a ¹H NMR spectrum correspond to a specific set of protons in the molecule.[12] Impurities will present as additional, unassignable signals, allowing for a qualitative and semi-quantitative assessment of purity. ¹³C NMR confirms the carbon framework.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Reagents & Materials:
-
Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O).
-
NMR tubes.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.
-
-
Instrumental Parameters:
-
Experiments: ¹H NMR, ¹³C NMR.
-
Reference: Tetramethylsilane (TMS) or residual solvent peak.
-
-
Data Analysis:
-
Compare the obtained spectra with known reference spectra for this compound.
-
Assign all major peaks to the protons and carbons of the molecule and the tartrate counter-ion.
-
Integrate the signals in the ¹H NMR spectrum. The ratio of integrations between the ethyl nipecotate moiety and the tartrate moiety should be consistent with the salt structure.
-
Identify and, if possible, quantify any impurity signals relative to the main compound's signals.
-
Protocol 4: LC-MS for Molecular Weight Confirmation
-
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of the molecular weight of the target compound and is highly sensitive for detecting impurities, even at trace levels.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
Method: Use the same LC method as described in Protocol 4.2, directing the column effluent into the ESI-MS.
-
Instrumental Parameters (MS):
-
Ionization Mode: Positive ESI.
-
Scan Range: 50 - 500 m/z.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Confirm the presence of the expected molecular ion for ethyl nipecotate ([M+H]⁺ ≈ 158.1 m/z). Note that the tartrate salt will dissociate in the ESI source.
-
Examine the mass spectra of minor peaks to identify potential impurities.
-
Comparative Data Summary
The following table summarizes the results obtained from the analysis of the in-house synthesized batch and the two commercial standards.
| Parameter | Analytical Method | In-House Synthesized Batch | Commercial Standard A | Commercial Standard B |
| Enantiomeric Excess (ee%) | Chiral HPLC | 99.6% | >99.9% | 99.8% |
| Chemical Purity (Area %) | RP-HPLC | 99.2% | 99.8% | 99.7% |
| Structural Confirmation | ¹H & ¹³C NMR | Conforms | Conforms | Conforms |
| Molecular Weight (m/z) | LC-MS | 158.1 [M+H]⁺ | 158.1 [M+H]⁺ | 158.1 [M+H]⁺ |
| Notable Impurities | All Methods | Trace residual solvent (~0.1%) | Not Detected | Not Detected |
Interpretation and Discussion
The data clearly demonstrates that the in-house synthesized batch of this compound is of high purity.
-
Enantiomeric Purity: With an ee of 99.6%, the chiral resolution was highly effective, yielding a product comparable to the commercial standards. This level is generally considered excellent for most pharmaceutical development applications.
-
Chemical Purity: At 99.2% by RP-HPLC, the chemical purity is very good. The primary "impurity" detected by NMR was a trace amount of residual crystallization solvent, which can typically be removed with further drying. No significant process-related impurities were detected.
-
Structural and Molecular Integrity: NMR and MS data unequivocally confirmed the structure and molecular weight of the synthesized compound, matching the standards perfectly.
The Commercial Standards performed as expected, exhibiting exceptional purity (>99.7% chemical and >99.8% enantiomeric), setting a high bar for the benchmark. The synthesized material closely approaches this standard, validating the synthesis and purification protocol as robust and effective.
Caption: Experimental workflow from synthesis to final purity validation.
Conclusion
This guide has outlined a rigorous, multi-technique approach to benchmarking the purity of synthesized this compound. By employing an orthogonal set of analytical methods—chiral and reverse-phase HPLC, NMR, and MS—we have demonstrated a self-validating system for quality control. The experimental data shows that a well-executed laboratory synthesis and purification protocol can yield material with purity that is highly comparable to premium commercial standards. This analytical framework empowers researchers and developers to proceed with confidence in the quality of their critical chiral intermediates, ensuring reproducibility and safety in the drug development pipeline.
References
-
Rane, V. P., Ahirrao, V. K., Patil, K. R., Jadhav, A. B., More, K. B., & Yeole, R. D. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815–820. [Link][1][2]
-
ResearchGate. (n.d.). Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Retrieved February 16, 2026, from [Link][5]
-
Google Patents. (n.d.). US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives. Retrieved February 16, 2026, from [7]
-
ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved February 16, 2026, from [Link][3]
-
Google Patents. (n.d.). CN106831540B - A kind of preparation method of (S)-nipecotic acid. Retrieved February 16, 2026, from [8]
-
Saimak Laboratories. (n.d.). Ethyl Nipecotate (3-piperidinecarboxylicacid ethyl ester). Retrieved February 16, 2026, from [Link][16]
-
CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Retrieved February 16, 2026, from [Link][9]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved February 16, 2026, from [Link][10]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2085. [Link][13]
-
Japan International Center for Occupational Safety and Health. (n.d.). III Analytical Methods. Retrieved February 16, 2026, from [Link][14]
-
PubMed. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Retrieved February 16, 2026, from [Link][15]
-
ChemBK. (2024). (S)-ETHYL NIPECOTATE-L-TARTRATE. Retrieved February 16, 2026, from [Link][6]
-
Carbon. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved February 16, 2026, from [Link][12]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved February 16, 2026, from [Link][17]
Sources
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. shimadzu.com [shimadzu.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. magritek.com [magritek.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. env.go.jp [env.go.jp]
- 15. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. saimaklabs.com [saimaklabs.com]
- 17. rsc.org [rsc.org]
Safety Operating Guide
Personal protective equipment for handling Ethyl (S)-nipecotate L-tartrate
Executive Summary: The "Why" Before the "How"
As researchers, we often treat chiral salts like Ethyl (S)-nipecotate L-tartrate as routine intermediates. This is a mistake. While less volatile than its free base (Ethyl nipecotate), the L-tartrate salt presents specific physical hazards—primarily as a micronizable dust that acts as a potent respiratory and ocular irritant.
This guide moves beyond generic safety advice. It is designed to protect your assay integrity and your long-term health by addressing the specific physicochemical properties of this compound: a chiral amine salt that can liberate corrosive free amines upon contact with basic mucous membranes.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy. This compound (CAS: 83602-38-4) combines the pharmacological activity of nipecotic acid derivatives with the acidity of tartaric acid.
| Hazard Class | GHS Code | Description | Mechanism of Action |
| Ocular | H319 | Causes serious eye irritation.[1] | The salt hydrolyzes in the eye's moisture, creating a locally acidic environment while the amine component can cause lachrymatory effects. |
| Dermal | H315 | Causes skin irritation.[2][3] | Prolonged contact with the solid or concentrated solution disrupts the stratum corneum, leading to dermatitis. |
| Respiratory | H335 | May cause respiratory irritation.[1][4] | As a fine crystalline powder, it is easily inhaled. Hygroscopic particles lodge in the alveoli/bronchioles, causing inflammation. |
Critical Insight: Treat this compound as a Sensitizer until proven otherwise. Chiral amines often exhibit higher biological activity than their racemic counterparts.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." Use this matrix to select gear based on the specific task.
Task-Based PPE Selection
| PPE Component | Material Standard | Specification | Scientific Rationale |
| Gloves (Primary) | Nitrile | Min Thickness: 0.11 mmBreakthrough: >480 min | Nitrile offers superior resistance to organic salts compared to latex. The tartrate salt is polar; nitrile prevents permeation of the dissolved ion pair. |
| Gloves (Secondary) | Neoprene/Viton | Use over Nitrile for solutions | If using chlorinated solvents (DCM/Chloroform) to dissolve the salt, double-gloving is mandatory as the solvent carries the toxicant through thin nitrile. |
| Eye Protection | Chemical Goggles | ANSI Z87.1 (Impact + Splash) | Safety glasses are insufficient. Fine dust can bypass side shields. Goggles form a seal, preventing dust entry and solution splashes. |
| Respiratory | N95 / P100 | NIOSH Approved | Required if weighing >100mg outside a fume hood. The static-prone nature of tartrate salts generates airborne particulates easily. |
| Body | Lab Coat (Cotton) | High-neck, snap closure | Synthetic blends can melt if a fire occurs (though low risk here). Cotton absorbs splashes and is easily laundered. |
Operational Protocol: The "Self-Validating" Workflow
This workflow is designed to minimize exposure and cross-contamination.
Phase 1: Weighing & Transfer (Solid State)
-
The Hazard: Airborne dust generation.
-
The Protocol:
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Tartrate salts are triboelectric; they fly apart when scooped.
-
The "Coffin" Technique: Weigh inside a disposable weighing boat. Place that boat inside a larger secondary container (like a beaker) before removing it from the balance. This traps any stray particles.
-
Solvent Trap: Have your solvent ready in the receiving vessel. Add the solid to the solvent, never solvent to solid, to reduce "puffing."
-
Phase 2: Reaction & Solubilization (Liquid State)
-
The Hazard: Splash and skin absorption.
-
The Protocol:
-
Dissolution: When neutralizing the salt to free the base (e.g., using NaHCO3), CO2 evolution will occur. Add base slowly to prevent aerosolization of the reaction mixture.
-
Waste Segregation: Do not mix with oxidizing acids (Nitric). The amine moiety can form unstable N-nitroso compounds.
-
Visualization: Safe Handling Workflow
Figure 1: Operational workflow emphasizing static control and PPE transition from solid to liquid handling.
Emergency Response & Spill Management
Scenario A: Dry Powder Spill (< 5g)
-
Isolate: Mark the area. Do not walk through the powder.
-
PPE Upgrade: Wear an N95 respirator and goggles.
-
Cleanup: Do not dry sweep. This generates dust.
-
Cover the spill with a paper towel dampened with Isopropanol (IPA) .
-
Wipe inward from the periphery to the center.
-
Place waste in a sealed bag labeled "Hazardous Solid Waste."
-
Scenario B: Solution Spill
-
Neutralize: If the solution is acidic (un-neutralized salt), apply a weak base (Sodium Bicarbonate).
-
Absorb: Use vermiculite or spill pads.[5]
-
Decontaminate: Wash the surface with soap and water; the compound is water-soluble.
Visualization: PPE Decision Logic
Figure 2: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Waste Disposal & Deactivation
-
Classification: Non-RCRA hazardous waste (unless mixed with regulated solvents), but treat as toxic organic.
-
Segregation:
-
Solid Waste: Double-bagged in polyethylene.
-
Liquid Waste: Organic waste stream. Do not mix with oxidizers (peroxides, nitric acid).
-
-
Container Labeling: Must explicitly state "this compound – Irritant."
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14183616, Ethyl (R)-Nipecotate L-Tartrate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
